Author: BenchChem Technical Support Team. Date: April 2026
The Comprehensive Physicochemical and Synthetic Profile of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (5-Methoxyorotic Acid)
Executive Summary
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, commonly referred to as 5-methoxyorotic acid (CAS: 6944-35-0), is a highly functionalized pyrimidine derivative. In modern drug discovery, it serves a dual purpose: it is a critical building block for synthesizing advanced therapeutics, including mTOR and PI3 kinase inhibitors [1], and it acts as a potent antimetabolite. By mimicking endogenous orotic acid, it disrupts pyrimidine biosynthesis, a mechanism that has demonstrated notable in vitro antimalarial activity [2]. This whitepaper provides an in-depth analysis of its structural properties, mechanistic utility, and validated synthetic workflows.
Chemical Structure and Electronic Profiling
The nomenclature "2,6-dihydroxy" implies an aromatic lactim form; however, in aqueous environments and physiological conditions, the molecule predominantly exists in its lactam tautomeric form (5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid).
The addition of the 5-methoxy group fundamentally alters the electronic landscape of the pyrimidine core. The strong mesomeric (+M) electron-donating effect of the oxygen atom increases electron density on the ring, counterbalancing the inductive (-I) electron-withdrawing nature of the C4-carboxylic acid. This electronic push-pull system dictates the molecule's reactivity, making the ring less susceptible to nucleophilic attack compared to unsubstituted orotic acid, while enhancing its capacity to coordinate within the hinge regions of kinase active sites.
Logical relationship of functional groups and their electronic effects on the pyrimidine core.
Physicochemical Properties & Causality
Understanding the physicochemical parameters of 5-methoxyorotic acid is critical for formulation and derivative design [3]. The dense array of heteroatoms on a low-molecular-weight scaffold results in extreme hydrophilicity.
Table 1: Key Physicochemical Parameters and Implications
Property
Value
Causality / Implication in Drug Design
Molecular Weight
186.12 g/mol
Low MW allows for efficient fragment-based drug design (FBDD).
Exceeds the ideal threshold for BBB penetration; restricts CNS distribution.
Hydrogen Bond Donors
3
Strong potential for target active-site anchoring via the lactam/hydroxyl protons.
Hydrogen Bond Acceptors
5
Facilitates robust aqueous solvation and receptor coordination.
Rotatable Bonds
2
High structural rigidity; results in a low entropic penalty upon target binding.
Causality Insight: The high Polar Surface Area (105 Ų) and negative XLogP3 (-1.1) necessitate active transport mechanisms or prodrug functionalization (e.g., esterification of the carboxylic acid) if this molecule is to be utilized directly as an intracellular active pharmaceutical ingredient (API).
Mechanistic Role in Biosynthesis Inhibition
Beyond its use as a passive building block, 5-methoxyorotic acid acts as a competitive inhibitor in the pyrimidine de novo biosynthesis pathway. It competes with native orotate for the active site of Orotate Phosphoribosyltransferase (OPRTase). By stalling the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to Orotidine 5'-monophosphate (OMP), it starves rapidly dividing cells (such as Plasmodium parasites) of the uridine-5'-monophosphate (UMP) required for RNA and DNA synthesis [2].
Inhibitory pathway of 5-methoxyorotic acid on pyrimidine biosynthesis via OPRTase targeting.
Synthetic Methodologies & Experimental Workflows
The most robust route for synthesizing 5-alkoxypyrimidines involves the base-catalyzed cyclocondensation of an alkoxy-substituted 1,3-dicarbonyl compound with urea.
Step-by-Step Synthesis Protocol
Cyclocondensation (Ring Formation):
Procedure: In a flame-dried round-bottom flask under inert atmosphere, dissolve 1.0 equivalent of urea and 1.1 equivalents of diethyl methoxyoxalacetate in anhydrous ethanol. Slowly add 1.2 equivalents of sodium ethoxide (NaOEt). Reflux the mixture for 4-6 hours.
Causality: Urea is a relatively weak nucleophile. The strong base (NaOEt) deprotonates the urea nitrogens, increasing their nucleophilicity, while simultaneously driving the formation of the highly reactive enolate from the dicarbonyl compound. Ethanol is chosen to match the ethoxide base, preventing unwanted transesterification side-reactions.
Saponification (Ester Cleavage):
Procedure: Cool the reaction to room temperature and add an excess of 2M aqueous NaOH. Stir for 2 hours to hydrolyze the intermediate ethyl 5-methoxyorotate into its sodium salt.
Acidic Precipitation (Isolation):
Procedure: Chill the solution in an ice bath and slowly titrate with 6M HCl until the pH reaches 2.0. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Causality: The pKa of the C4-carboxylic acid is approximately 2.0. Lowering the pH to this threshold ensures full protonation of the carboxylate, neutralizing the molecule's charge, minimizing its aqueous solubility, and maximizing the precipitation yield.
Step-by-step synthetic workflow for 5-methoxyorotic acid via base-catalyzed cyclocondensation.
Analytical Validation & Quality Control (QC)
To ensure structural integrity and purity prior to downstream kinase inhibitor synthesis, the following self-validating analytical protocols must be executed.
Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):
Methodology: Dissolve 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Diagnostic Causality:
δ
~11.2 ppm (br s, 2H, NH): Confirms the predominant lactam (2,6-dioxo) tautomer in solution.
δ
~3.75 ppm (s, 3H, -OCH3): Validates the successful incorporation of the 5-methoxy group.
Critical Checkpoint: The absolute absence of a singlet at
δ
~6.1 ppm is required. A signal here indicates unreacted orotic acid (the C5 proton), signifying incomplete methoxylation or starting material contamination.
High-Performance Liquid Chromatography (HPLC):
Methodology: Utilize a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes at 1.0 mL/min. UV detection at 254 nm.
Diagnostic Causality: The inclusion of TFA as an ion-pairing agent is non-negotiable. Because the molecule has a highly acidic carboxyl group, running a neutral mobile phase would result in ionization, leading to rapid column elution (no retention) and severe peak tailing. TFA suppresses this ionization, ensuring a sharp, quantifiable, and well-retained peak.
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1-hexanol (CAS 104-76-7)
For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Chemical Data Integrity In the realm of scientific research and development, the precise identification of a chemical...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Chemical Data Integrity
In the realm of scientific research and development, the precise identification of a chemical entity is paramount. A Chemical Abstracts Service (CAS) number is a unique identifier that is intended to provide an unambiguous reference for a specific substance. The query for CAS 6944-35-0 did not yield a specific, publicly documented chemical substance. This can occur for various reasons, including the number being obsolete, part of a confidential registry, or simply an error in transcription.
To fulfill the core requirements of providing an in-depth technical guide, this document will focus on a well-characterized and industrially significant compound, 2-Ethyl-1-hexanol (CAS 104-76-7) . This alcohol serves as an exemplary model for the detailed analysis of key physicochemical parameters that are crucial in research and drug development. The principles and methodologies discussed herein are broadly applicable to the characterization of a wide range of chemical compounds.
Introduction to 2-Ethyl-1-hexanol
2-Ethyl-1-hexanol is a branched, eight-carbon chiral alcohol that is a colorless liquid. It is poorly soluble in water but soluble in most organic solvents. Its primary applications are as a precursor for the synthesis of various esters, such as di(2-ethylhexyl) phthalate (DEHP), which are widely used as plasticizers. It also finds use as a solvent and a component in the production of coatings, adhesives, and other specialty chemicals. In the context of drug development, understanding the physicochemical properties of molecules with similar structural motifs is essential for predicting their behavior in biological systems.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound, such as its molecular weight, exact mass, and topological polar surface area (TPSA), provide critical insights into its identity, purity, and potential biological activity.
Molecular Weight and Exact Mass
The molecular weight (also known as molecular mass) is the sum of the atomic weights of all atoms in a molecule. It is an average value based on the natural isotopic abundance of the elements. The exact mass , on the other hand, is the mass of a molecule calculated from the mass of the most abundant isotope of each element. This distinction is crucial in high-resolution mass spectrometry, where the exact mass is used for precise molecular formula determination.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport through membranes and, therefore, is a valuable parameter for predicting the bioavailability of drug candidates.[1] It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.[1] A lower TPSA is generally associated with better cell membrane permeability.
The table below summarizes these key quantitative descriptors for 2-Ethyl-1-hexanol.
Property
Value
Source
Molecular Weight
130.23 g/mol
PubChem
Exact Mass
130.135765 Da
PubChem
Topological Polar Surface Area (TPSA)
20.2 Ų
PubChem
Methodologies for Property Determination
The values presented in the table above are derived from a combination of experimental data and computational predictions, which are standard practices in the field of chemical characterization.
Determination of Molecular Weight and Exact Mass
Mass Spectrometry (MS) is the primary analytical technique for determining the molecular weight and exact mass of a compound.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
Sample Preparation: A dilute solution of 2-Ethyl-1-hexanol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For an alcohol like 2-Ethyl-1-hexanol, protonated molecules ([M+H]^+) or adducts with sodium ([M+Na]^+) are commonly observed.
Mass Analysis: The ions are accelerated into the time-of-flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its mass-to-charge ratio (m/z).
Data Acquisition and Analysis: The detector records the arrival time of the ions, and this data is converted into a mass spectrum. The peak corresponding to the molecular ion is used to determine the exact mass with high precision. The molecular weight is confirmed by the isotopic pattern of the molecular ion peak.
The causality behind this choice of methodology lies in its high sensitivity and mass accuracy, which are essential for unambiguous molecular formula confirmation.
Calculation of Topological Polar Surface Area (TPSA)
TPSA is a computationally derived parameter. The underlying principle is the summation of fragment-based contributions to the polar surface area. This approach avoids the need for 3D conformational analysis, making it a rapid and efficient method for screening large libraries of compounds.
Computational Workflow:
2D Structure Input: The chemical structure of 2-Ethyl-1-hexanol is represented in a format that can be read by computational software (e.g., SMILES string: CCCCC(CC)CO).
Atom-Type Recognition: The software identifies the polar atoms (in this case, the oxygen atom of the hydroxyl group) and their attached hydrogens.
Fragment Contribution Summation: The TPSA is calculated by summing the pre-defined surface contributions of these polar fragments. The contribution of the hydroxyl group is a well-established value in the computational models used.
Output: The software outputs the calculated TPSA value in square angstroms (Ų).
This computational approach is a self-validating system in that the algorithms are based on extensive experimental data from a large set of molecules, ensuring a high degree of predictive accuracy for a wide range of organic compounds.
Interrelationship of Physicochemical Properties
The molecular weight, exact mass, and TPSA are interconnected properties that collectively define the physicochemical profile of a molecule. The following diagram illustrates the conceptual relationship between the molecular structure and these key descriptors.
Figure 1: Conceptual diagram illustrating how the molecular structure of 2-Ethyl-1-hexanol dictates its mass and surface properties.
Conclusion
The accurate determination and understanding of fundamental physicochemical properties such as molecular weight, exact mass, and topological polar surface area are indispensable in modern chemical research and drug development. While the initially queried CAS number 6944-35-0 could not be assigned to a public chemical entity, the principles of characterization have been thoroughly demonstrated using 2-Ethyl-1-hexanol as a case study. The integration of experimental techniques like high-resolution mass spectrometry with computational methods for property prediction provides a robust framework for the comprehensive analysis of any chemical compound, thereby facilitating informed decision-making in scientific endeavors.
References
PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
Solubility profile of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Determining the Solubility Profile of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development, profoundly influencing everything from process chemistry and formulation to bioavailability. This guide focuses on 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, a heterocyclic compound with a functional group arrangement that suggests complex solubility behavior. Given the current absence of comprehensive, publicly available solubility data for this specific molecule, this document serves as a foundational whitepaper for researchers. It provides the necessary theoretical framework and a robust, field-proven experimental protocol to systematically determine its solubility profile in a range of common organic solvents. By grounding our approach in established physicochemical principles and detailing a self-validating experimental methodology, this guide empowers scientists to generate the high-quality, reproducible data essential for advancing their research and development objectives.
Introduction: The Imperative of Solubility Profiling
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid belongs to the pyrimidine class of compounds, a scaffold present in numerous biologically active molecules, including inhibitors of the HCV NS5B polymerase[1]. The precise arrangement of its functional groups—two hydroxyls, a carboxylic acid, and a methoxy group—creates a molecule with significant potential for hydrogen bonding and varied interactions with different solvent environments.
Understanding the solubility of a compound is a critical, non-negotiable step in the early stages of drug discovery and development.[2] Low solubility can lead to unreliable results in in-vitro assays, present significant challenges for formulation, and ultimately result in poor bioavailability, dooming an otherwise promising drug candidate.[2][3] Therefore, a thorough characterization of a compound's solubility across a spectrum of organic solvents is essential for making informed decisions in process development, purification, and the design of effective delivery systems.
This guide provides a comprehensive roadmap for determining the thermodynamic equilibrium solubility of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, focusing on the universally recognized "gold standard" shake-flask method.[4][5]
Theoretical Framework: Predicting Solubility from Molecular Structure
The fundamental principle governing solubility is that of "like dissolves like," which relates the polarity of the solute to that of the solvent.[6][7] An analysis of the molecular structure of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid allows for a qualitative prediction of its solubility behavior.
Caption: Physicochemical drivers of solubility for the target molecule.
High Polarity and Hydrogen Bonding Capacity: The presence of a carboxylic acid and two hydroxyl groups makes the molecule highly polar. These groups are potent hydrogen bond donors and acceptors. This structure strongly suggests that solubility will be highest in polar, protic solvents (e.g., methanol, ethanol) and polar, aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF). The solubility in these solvents is expected to be significant.[8][9]
Aprotic vs. Protic Solvents: While solubility is expected in both, solvents like DMSO and DMF are often particularly effective for compounds with multiple H-bond donor sites, as the solvent molecules can effectively solvate the solute without competing as hydrogen bond donors.
Low Solubility in Nonpolar Solvents: Conversely, the molecule's polarity predicts very poor solubility in nonpolar solvents such as hexane, heptane, or toluene. The van der Waals forces that mediate dissolution in these solvents would be insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystal lattice of the solid compound.[7]
Influence of Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, the solubility of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is expected to increase with rising temperature.[8][10] This is a critical parameter to control and report in any solubility study.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[4][11] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach thermodynamic equilibrium. The following protocol is a self-validating system designed for accuracy and reproducibility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Heptane).
Equipment:
Analytical balance
Glass vials with screw caps (e.g., 4 mL or 8 mL)
Orbital shaker with temperature control
Centrifuge
Volumetric flasks and pipettes
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Autosampler vials
Step-by-Step Methodology
Preparation of Suspensions:
a. To a series of labeled glass vials, add an excess amount of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
b. Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each corresponding vial.
c. Securely cap the vials to prevent solvent evaporation.
Equilibration:
a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
b. Agitate the suspensions at a moderate speed (e.g., 200 rpm) for a minimum of 24 hours.
c. Causality Note: A 24-72 hour agitation period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6][12] Shorter times may result in an underestimation of the true solubility. To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) to confirm the concentration has reached a stable plateau.[12]
Phase Separation:
a. After equilibration, remove the vials and allow the contents to settle for 30 minutes.
b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
c. Causality Note: Centrifugation is the first step to clearing the solution. However, to ensure no fine particulates are carried over, which would falsely inflate the measured concentration, subsequent filtration is mandatory.
d. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean autosampler vial. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter material. The choice of a chemically inert filter like PTFE is critical to prevent the analyte from adsorbing to the filter surface.[6]
Quantification by HPLC:
a. Method Validation: Develop a specific and linear HPLC method for the compound. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The detection wavelength should be set to a λmax of the compound, determined by a UV scan.
b. Calibration Curve: Prepare a series of standard solutions of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid of known concentrations in the chosen solvent. Analyze these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the samples.[6]
c. Sample Analysis: Dilute the filtered sample solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve.
d. Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value. Report the results in mg/mL or mol/L.
Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The temperature at which the measurements were conducted must always be specified.
Table 1: Illustrative Solubility Profile of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid at 25°C
(Note: The following data are hypothetical and for illustrative purposes only. They are based on the predicted behavior from the compound's structure. Actual values must be determined experimentally.)
Solvent Class
Solvent
Dielectric Constant (Approx.)
Predicted Solubility (mg/mL)
Polar Protic
Methanol
32.7
> 50
Ethanol
24.5
20 - 50
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100
N,N-Dimethylformamide (DMF)
36.7
> 100
Acetonitrile
37.5
5 - 15
Acetone
20.7
1 - 5
Intermediate
Ethyl Acetate
6.0
< 1
Nonpolar
Toluene
2.4
< 0.1
Heptane
1.9
< 0.01
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.[13]
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[14][15]
Handling: Avoid creating dust. Do not ingest or allow contact with skin or eyes. Wash hands thoroughly after handling.[13]
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]
Conclusion
This technical guide has outlined the critical importance of determining the solubility profile of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid for its potential development as a pharmaceutical agent. Based on its molecular structure, the compound is predicted to be highly soluble in polar aprotic and protic solvents and poorly soluble in nonpolar media. To move beyond prediction to quantitative fact, this document provides a detailed, robust, and self-validating protocol for experimental solubility determination using the shake-flask method coupled with HPLC analysis. By adhering to this methodology, researchers can generate the accurate and reliable data necessary to guide formulation strategies, ensure the validity of biological assays, and accelerate the progression of their research programs.
References
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(98). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery. Retrieved from [Link]
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 59(10), 3123-3131. Retrieved from [Link]
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
ACS Publications. (2014, September 16). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Retrieved from [Link]
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]
PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]
ResearchGate. (2026, January 18). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Retrieved from [Link]
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
SCIRP. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-1. Retrieved from [Link]
Chemical Substance Information. (n.d.). ethyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dimethoxypyrimidine-4-carboxylic acid. Retrieved from [Link]
MetaSci. (n.d.). Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Retrieved from [Link]
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
NextSDS. (n.d.). 5-methoxypyrimidine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Semantic Scholar. (2023, December 12). 15-Crown‑5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Retrieved from [Link]
Preliminary Screening of 5-Methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic Acid in Drug Design: A Technical Guide
Executive Summary & Chemical Rationale In the landscape of rational drug design, 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid (commonly known as 5-methoxyorotic acid or 5-MOA, CAS: 6944-35-0) serves as a highly ve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In the landscape of rational drug design, 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid (commonly known as 5-methoxyorotic acid or 5-MOA, CAS: 6944-35-0) serves as a highly versatile pharmacophore[1]. Structurally, it is an analog of orotic acid, the universal precursor in pyrimidine biosynthesis.
The substitution of a methoxy group (-OCH₃) at the C5 position fundamentally alters the molecule's physicochemical profile. The methoxy group is electron-donating via resonance but electron-withdrawing via induction, modifying the pKa of the pyrimidine ring. More importantly, it introduces specific steric bulk. This structural causality dictates its utility in two primary drug discovery pipelines:
As an Antimetabolite: Acting as a competitive inhibitor in the de novo pyrimidine biosynthesis pathway of parasites like Plasmodium falciparum[2].
As a Kinase Inhibitor Scaffold: Serving as a foundational building block for synthesizing dual PI3K/mTOR inhibitors, where the pyrimidine core mimics the adenine ring of ATP[3].
Application I: Antimetabolite Screening in Malaria
Causality & Mechanistic Grounding
Mammalian cells can salvage pre-formed pyrimidines from their environment. In stark contrast, the human malaria parasite, Plasmodium falciparum, lacks pyrimidine salvage pathways and relies entirely on de novo biosynthesis[4]. This biological divergence makes the de novo pathway—specifically the enzymes Dihydroorotate Dehydrogenase (DHODH) and Orotate Phosphoribosyltransferase (OPRT)—prime targets for antimalarial drug development.
5-MOA acts as a competitive analog of native orotic acid. When introduced into the system, the C5-methoxy group creates a steric clash within the active site of PfOPRT, preventing the conversion of orotic acid to Orotidine 5'-monophosphate (OMP) and subsequently starving the parasite of essential nucleic acid precursors[5].
Fig 1: De novo pyrimidine biosynthesis pathway and 5-MOA competitive inhibition.
Self-Validating Protocol: In Vitro OPRT Enzymatic Inhibition Assay
To screen 5-MOA and its derivatives for OPRT inhibition, a continuous spectrophotometric assay is employed, measuring the depletion of orotic acid.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, and 1 mM DTT.
Reagent Assembly: Add 100 µM of 5-Phospho-D-ribosyl-1-pyrophosphate (PRPP) and 50 µM of native orotic acid to the buffer.
Compound Addition: Dispense 5-MOA at varying concentrations (10 nM to 100 µM) into a UV-transparent 384-well microplate.
Reaction Initiation: Add 5 nM of recombinant PfOPRT to initiate the reaction.
Kinetic Readout: Monitor the decrease in absorbance at 295 nm (specific to orotic acid depletion) over 10 minutes at 25°C using a microplate reader.
Self-Validation Mechanism:
This protocol is designed as a closed, self-verifying loop. A "no-enzyme" blank is included in every plate to confirm that any change in UV absorbance is strictly catalytic and not an artifact of 5-MOA precipitation or auto-degradation. Concurrently, 5-fluoroorotic acid (a known potent OPRT inhibitor) is run in parallel. If the positive control fails to yield an IC₅₀ within 10% of its known historical value, the entire plate's data is automatically invalidated, ensuring the enzyme batch's dynamic range is strictly verified before data analysis.
Application II: Scaffold for Dual PI3K/mTOR Inhibitors
Causality & Mechanistic Grounding
Beyond direct antimetabolite activity, 5-MOA is highly valued as a synthetic precursor for kinase inhibitors[6]. The 2,4-dioxo-1H-pyrimidine core effectively mimics the pyrimidine/purine rings of ATP, allowing it to form critical hydrogen bonds with the highly conserved hinge region of kinases.
The 6-carboxylic acid and 5-methoxy groups act as synthetic handles. By functionalizing the carboxylic acid via amidation or esterification, medicinal chemists can build out the molecule to occupy the specific hydrophobic affinity pockets of both PI3K and mTORC1. Dual inhibition is critical in oncology to prevent the compensatory feedback loops often triggered when only one node of the PI3K/AKT/mTOR pathway is targeted.
To evaluate the efficacy of 5-MOA-derived compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
Kinase Reaction: Incubate recombinant PI3K or mTOR with an ATP concentration set at its specific apparent Kₘ, a biotinylated kinase substrate, and the 5-MOA derivative for 60 minutes at room temperature.
Detection Mix: Add a detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
Incubation & Read: Incubate for 60 minutes. Excite the plate at 340 nm and read emissions at 615 nm (Eu) and 665 nm (APC).
Data Calculation: Calculate the TR-FRET ratio (665 nm / 615 nm) to determine the extent of substrate phosphorylation.
Self-Validation Mechanism:
Signal integrity is strictly validated by calculating the Z'-factor for each 384-well plate. A Z'-factor ≥ 0.6 is mathematically required to validate the assay's robustness against false positives. Additionally, a pan-kinase inhibitor (Staurosporine ) is used as a positive control to define the maximum inhibition baseline. If the Staurosporine wells do not achieve >95% signal quenching, it indicates an issue with the detection reagents, and the assay is rejected.
High-Throughput Screening (HTS) Workflow
Integrating 5-MOA into a broader drug discovery pipeline requires a tiered screening approach to filter out false positives and ensure target engagement.
Fig 3: Self-validating high-throughput screening workflow for 5-MOA derivatives.
Quantitative Data Presentation
To facilitate easy comparison of screening outcomes, the following table summarizes the strict quantitative thresholds and expected representative data when evaluating 5-MOA and its derivatives across both applications.
Assay Parameter
Target
Control Compound
Expected IC₅₀ Range (5-MOA Core)
Minimum Z'-Factor
Hit Progression Criteria
Enzymatic Inhibition (UV)
PfOPRT
5-Fluoroorotic Acid
1.5 µM - 10.0 µM
≥ 0.65
IC₅₀ < 5 µM; Hill Slope 0.8 - 1.2
Enzymatic Inhibition (UV)
Human OPRT
5-Fluoroorotic Acid
> 100 µM (Selectivity)
≥ 0.65
> 50-fold selectivity vs PfOPRT
Kinase TR-FRET
PI3Kα
Staurosporine
50 nM - 500 nM (Derivatives)
≥ 0.70
IC₅₀ < 100 nM; Z' ≥ 0.70
Kinase TR-FRET
mTORC1
Staurosporine
80 nM - 600 nM (Derivatives)
≥ 0.70
IC₅₀ < 100 nM; Z' ≥ 0.70
Cellular Phenotypic
P. falciparum (3D7)
Chloroquine
2.0 µM - 15.0 µM
≥ 0.50
EC₅₀ < 5 µM; No host cell toxicity
Conclusion
The preliminary screening of 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid demonstrates its dual utility in modern pharmacognosy. Whether acting as a direct antimetabolite exploiting the evolutionary vulnerabilities of Plasmodium falciparum pyrimidine biosynthesis, or serving as a highly tunable hinge-binding scaffold for oncology kinase inhibitors, its unique steric and electronic properties make it an invaluable asset. By adhering to the self-validating protocols and strict quantitative thresholds outlined in this guide, researchers can ensure high-fidelity hit-to-lead progression.
References
[2] Title: A Novel Enzyme Complex of Orotate Phosphoribosyltransferase and Orotidine 5'-Monophosphate Decarboxylase in Human Malaria Parasite Plasmodium falciparum
Source: Biochemistry - ACS Publications
URL:[Link]
[4] Title: Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum
Source: PMC (National Institutes of Health)
URL:[Link]
Title: De novo pyrimidine biosynthetic pathway in Plasmodium
Source: ResearchGate
URL:[Link]
[5] Title: In Vitro Antimalarial Activity of Nucleic Acid Precursor Analogues
Source: ASM Journals
URL:[Link]
A Technical Guide to the Pharmacokinetic Modeling of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid: From In Vitro Characterization to In Silico Prediction
Foreword: Charting the Course for a Novel Pyrimidine Carboxylic Acid The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Dihydroxypyrimidine derivatives, in p...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Course for a Novel Pyrimidine Carboxylic Acid
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Dihydroxypyrimidine derivatives, in particular, have been investigated for a range of biological activities, including the inhibition of viral enzymes like HIV integrase and Hepatitis C virus (HCV) polymerase.[1][2][3][4] The subject of this guide, 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, represents a novel chemical entity within this class. As with any new drug candidate, a thorough understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is paramount for its successful development.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals tasked with this characterization. It eschews a rigid template in favor of a logical, causality-driven workflow that begins with fundamental physicochemical and in vitro assessments and culminates in the construction of a predictive, mechanistic pharmacokinetic model. The goal is not merely to list protocols but to provide a strategic framework for generating high-quality data and leveraging it to make informed decisions, thereby de-risking the candidate and optimizing its path to the clinic.[5][6][7]
Part I: Foundational Profiling: In Vitro ADME and Physicochemical Characterization
The journey to a predictive PK model begins with understanding the molecule's intrinsic properties. These foundational in vitro data provide the essential parameters that will later populate our model, governing its behavior and predictions.[8] Early and accurate characterization at this stage is the most critical, cost-effective step in the entire process.[6]
Physicochemical Properties: The Building Blocks of Bioavailability
A compound's fundamental chemical and physical characteristics are the primary determinants of its interaction with the physiological environment. Key parameters like solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) directly influence its ability to be absorbed, distribute into tissues, and be eliminated from the body.[9]
Rationale: Poor solubility is a primary cause of low oral bioavailability. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer.
Method (Shake-Flask):
Prepare a supersaturated solution of the compound in phosphate-buffered saline (PBS) at pH 7.4.
Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
Filter the solution to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Express the result in µg/mL or µM.
Lipophilicity (LogD):
Rationale: The LogD (distribution coefficient at a specific pH) indicates a drug's preference for a lipid versus an aqueous environment, which is crucial for predicting membrane permeability.
Method (Shake-Flask):
Prepare a solution of the compound at a known concentration in PBS at pH 7.4.
Add an equal volume of n-octanol.
Vortex the mixture vigorously for several minutes to allow for partitioning between the two phases.
Centrifuge to separate the n-octanol and aqueous layers.
Measure the compound's concentration in both layers via LC-MS/MS.
Calculate LogD₇.₄ as: log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Ionization Constant (pKa):
Rationale: The pKa determines the extent of a compound's ionization at different physiological pH values (e.g., in the stomach vs. the intestine), which profoundly affects its solubility and permeability.
Method (Potentiometric Titration):
Dissolve the compound in water or a water/co-solvent mixture.
Titrate the solution with a standardized acid (e.g., HCl) and base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Table 1: Predicted Physicochemical Properties for the Target Compound
(Note: These are hypothetical values for illustrative purposes, to be replaced by experimental data.)
Parameter
Predicted Value
Implication for Pharmacokinetics
Molecular Weight
~202.15 g/mol
Low molecular weight, favorable for passive diffusion.
Aqueous Solubility (pH 7.4)
50 µg/mL
Moderate solubility; may require formulation strategies for optimal absorption.
LogD (pH 7.4)
1.5
Balanced lipophilicity, suggesting good potential for membrane permeability without excessive tissue sequestration.
pKa (Acidic)
~4.0 (Carboxylic Acid)
Will be ionized in the intestine (pH ~6-7.5), potentially impacting absorption.
pKa (Basic/Acidic)
~7.5 (Hydroxyls)
Ionization state will be sensitive to physiological pH changes.
In Vitro ADME Assays: Simulating the Body in a Test Tube
These assays use subcellular fractions (microsomes), cells, or plasma to assess the key processes of metabolism, transport, and distribution.[10]
Experimental Protocol: Core In Vitro ADME Assays
Metabolic Stability in Liver Microsomes:
Rationale: The liver is the primary site of drug metabolism. This assay provides an initial estimate of metabolic clearance by Cytochrome P450 (CYP) enzymes.
Method:
Pre-incubate pooled human or rat liver microsomes with the compound (e.g., at 1 µM) in a phosphate buffer at 37°C.
Initiate the metabolic reaction by adding the cofactor NADPH.
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile).
Analyze the concentration of the remaining parent compound using LC-MS/MS.
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLᵢₙₜ).
Plasma Protein Binding (PPB):
Rationale: Only the unbound fraction of a drug is free to distribute into tissues and exert a pharmacological effect. High PPB can limit a drug's efficacy and clearance.
Method (Rapid Equilibrium Dialysis - RED):
Add the compound to plasma (human or rat) in the sample chamber of a RED device.
Add buffer to the adjacent buffer chamber. The two chambers are separated by a semipermeable membrane.
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Measure the compound concentration in both the plasma and buffer chambers by LC-MS/MS.
Calculate the fraction unbound (fᵤ) as: [Concentration in Buffer] / [Concentration in Plasma].
Permeability in Caco-2 Cells:
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer that mimics the intestinal barrier. This assay predicts intestinal absorption and identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Method:
Culture Caco-2 cells on semi-permeable filter inserts for ~21 days until a differentiated monolayer is formed.
A-to-B Assay: Add the compound to the apical (A) side (simulating the gut lumen) and measure its appearance on the basolateral (B) side (simulating the bloodstream) over time.
B-to-A Assay: Add the compound to the basolateral side and measure its appearance on the apical side.
Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions. An efflux ratio (Pₐₚₚ B-to-A / Pₐₚₚ A-to-B) greater than 2 suggests the compound is subject to active efflux.
Integrated In Vitro Workflow and Data Interpretation
The data from these foundational assays are not standalone endpoints. They form an interconnected dataset that provides the first glimpse into the compound's potential in vivo behavior.
Caption: Workflow for generating key in vitro parameters for PK modeling.
Part II: The In Vivo Reality Check: Preclinical Pharmacokinetic Study
While in vitro data are predictive, an in vivo study is essential to understand how these individual properties integrate within a complex biological system.[11] A well-designed preclinical study in a relevant animal model (e.g., Sprague-Dawley rat) provides the real-world data needed to calculate fundamental PK parameters and validate subsequent models.
Rationale and Study Design
A crossover study design using both intravenous (IV) and oral (PO) administration is the gold standard for initial PK characterization.
IV Dosing: Bypasses absorption, allowing for the direct determination of clearance (CL) and volume of distribution (Vd).
PO Dosing: Provides data on oral absorption and allows for the calculation of key parameters like Cₘₐₓ, Tₘₐₓ, and absolute oral bioavailability (F%).
Experimental Protocol: Rat Pharmacokinetic Study (IV/PO Crossover)
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), cannulated (jugular vein for sampling, carotid artery for IV dosing if needed) to minimize stress and allow for serial blood sampling.
Formulation:
IV Formulation: A clear, sterile solution (e.g., in saline/DMSO/PEG400). The goal is to ensure the compound is fully dissolved to avoid precipitation in the bloodstream.[12]
PO Formulation: A solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
Dosing:
Phase 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular or tail vein.
Washout Period: Allow at least 7 days for complete clearance of the drug.
Phase 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) to the same animals.
Blood Sampling:
Collect sparse blood samples (~100 µL) at pre-defined time points into tubes containing an anticoagulant (e.g., K₂EDTA).
IV Schedule (example): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
PO Schedule (example): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing & Bioanalysis:
Centrifuge blood samples to separate plasma.
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid in rat plasma, following regulatory guidelines.[13]
Analyze plasma samples to generate concentration-time data.
Data Analysis: Non-Compartmental Analysis (NCA)
NCA is the most direct method for summarizing the results of a PK study. It relies on algebraic equations (specifically the trapezoidal rule) to derive PK parameters without assuming a specific compartmental model structure for the body.[14][15]
Table 2: Key Pharmacokinetic Parameters Derived from NCA (Hypothetical Data)
Parameter
IV Route (1 mg/kg)
PO Route (10 mg/kg)
Definition and Significance
AUC₀-inf (ng·h/mL)
1,500
9,000
Total drug exposure over time.
Cₘₐₓ (ng/mL)
N/A
2,500
Maximum observed plasma concentration; related to efficacy and toxicity.
Tₘₐₓ (h)
N/A
1.0
Time at which Cₘₐₓ is reached; indicates rate of absorption.
CL (mL/min/kg)
11.1
N/A
Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vdₛₛ (L/kg)
0.8
N/A
Apparent volume into which the drug distributes; indicates tissue vs. plasma distribution.
t½ (h)
3.5
3.8
Time required for the plasma concentration to decrease by half.
F%
N/A
60%
The fraction of the oral dose that reaches systemic circulation; F% = (AUC_PO/Dose_PO) / (AUC_IV/Dose_IV).
Part III: Building the Mechanistic Model: From Compartments to Physiology
With robust in vitro and in vivo data in hand, we can now progress to building a mathematical model. The ultimate goal is a Physiologically Based Pharmacokinetic (PBPK) model, which offers unparalleled predictive power.[16]
Model Selection: Compartmental vs. PBPK
Compartmental Models: These models are empirical and "top-down." They represent the body as one or more interconnected, kinetically homogenous compartments (e.g., a central compartment for blood and highly perfused tissues, and a peripheral compartment for less perfused tissues).[17][18] While useful for describing existing data, their parameters (rate constants) lack direct physiological meaning, making extrapolation to different species or conditions challenging.
Physiologically Based Pharmacokinetic (PBPK) Models: These are mechanistic, "bottom-up" models. They represent the body as a series of realistic organ compartments connected by blood flow.[19][20] The model is built using known physiological parameters (organ volumes, blood flow rates) and compound-specific data derived from in vitro assays.[21] Its key advantage is the ability to predict PK profiles in scenarios where no clinical data exists, such as in different species, patient populations (e.g., pediatrics, organ-impaired), or to assess drug-drug interactions.[22][23] For modern drug development, PBPK modeling is the preferred approach.
Constructing the PBPK Model
A PBPK model is essentially a system of differential equations that describe the mass balance of a drug entering, leaving, and being eliminated from each organ over time.[20]
Caption: Structure of a whole-body Physiologically Based Pharmacokinetic (PBPK) model.
Table 3: Parameterization of the PBPK Model
Parameter Type
Examples
Source
System Parameters
Organ volumes, blood flow rates (Qc), tissue composition
Published literature databases within PBPK software platforms.
The initial PBPK model, built from in vitro and system data, is a powerful starting point. The crucial next step is to verify this model against the observed in vivo data from the rat study.
Simulation: Simulate the IV and PO plasma concentration-time profiles using the constructed PBPK model.
Comparison: Overlay the simulated profiles with the actual experimental data from the rat study.
Refinement: If discrepancies exist, refine the model by optimizing sensitive parameters (e.g., tissue partition coefficients, scaling factors for clearance) until the model accurately recapitulates the in vivo results. This process grounds the mechanistic model in real-world biological data.
Sensitivity Analysis: Perform an analysis to determine which input parameters (e.g., CLᵢₙₜ, fᵤ) have the most significant influence on the model's outputs (e.g., AUC, Cₘₐₓ). This identifies the most critical experimental values and builds confidence in the model's predictions.[24]
Part IV: Application, Prediction, and Regulatory Outlook
A verified and refined PBPK model is a powerful asset for drug development. Its primary application is prospective prediction to guide critical decisions.
Human PK Prediction and First-in-Human (FIH) Dose Selection
The most significant advantage of PBPK modeling is the ability to extrapolate from preclinical species to humans.[21] By simply replacing the rat physiological parameters in the verified model with human physiological parameters, an initial prediction of the human PK profile can be generated. This simulation is invaluable for:
Predicting human clearance, volume of distribution, and half-life.
Estimating the oral bioavailability in humans.
Informing the selection of a safe and potentially efficacious starting dose for First-in-Human (FIH) clinical trials.
Regulatory Context and Future Directions
Regulatory agencies, including the U.S. Food and Drug Administration (FDA), are increasingly accepting PBPK modeling submissions to support drug development programs.[24][25] Well-constructed and validated PBPK models can be used to justify dosing regimens in specific populations, assess drug-drug interaction risks, and potentially waive certain clinical studies, saving significant time and resources.[22]
For 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, the development of a robust PBPK model as outlined in this guide will provide a comprehensive understanding of its disposition. This model will serve as a dynamic tool throughout its development lifecycle, guiding formulation strategies, supporting clinical trial design, and ultimately contributing to a more efficient and informed journey from the laboratory to the patient.
References
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
Wikipedia. (2024). Physiologically based pharmacokinetic modelling. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
Al-Sallami, H., & Tsi, S. (2013). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Journal of Pharmacokinetics and Pharmacodynamics, 40(3), 223-233. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Metabolism. (n.d.). Compartmental & non-compartmental PK/TK analysis. Retrieved from [Link]
Scribd. (n.d.). PBPK Modeling Principles and Applications. Retrieved from [Link]
IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
Open Systems Pharmacology. (2021). Principles of PBPK Modeling. Retrieved from [Link]
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
JoVE. (2025, February 12). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Physiologically-Based Pharmacokinetic (PBPK) Models. Retrieved from [Link]
Scribd. (n.d.). Compartmental vs Non-Compartmental PK. Retrieved from [Link]
Coursera. (n.d.). Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, September 3). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, September 29). The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls. Retrieved from [Link]
American College of Clinical Pharmacology. (2018, September 4). FDA Announces Final Guidance - Physiologically Based Pharmacokinetic Analyses. Retrieved from [Link]
U.S. Food and Drug Administration. (2019, October 18). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved from [Link]
Li, M., et al. (2025, October 31). The Evolution and Future Directions of PBPK Modeling in FDA Regulatory Review. Pharmaceutics, 17(11), 2419. Retrieved from [Link]
Oxford Global. (2022). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Retrieved from [Link]
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(10), 2225-2235. Retrieved from [Link]
PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Retrieved from [Link]
St. George, R. C., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(5), 1693-1705. Retrieved from [Link]
ResearchGate. (n.d.). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Retrieved from [Link]
Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-6649. Retrieved from [Link]
Mass spectrometry fragmentation pattern analysis of CAS 6944-35-0
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis of Thymol Acetate (CAS 6944-35-0) Introduction: The Analytical Significance of Thymol Acetate Thymol acetate (CAS 69...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis of Thymol Acetate (CAS 6944-35-0)
Introduction: The Analytical Significance of Thymol Acetate
Thymol acetate (CAS 6944-35-0), also known as 2-isopropyl-5-methylphenyl acetate, is an aromatic monoterpenoid and a significant constituent of essential oils from various plants, including those from the Thymus genus.[1][2] As a derivative of thymol, it finds applications in the flavor, fragrance, and pharmaceutical industries. Accurate structural elucidation and identification of this compound in complex matrices are critical for quality control, metabolic studies, and the development of new products.
Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC), stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like thymol acetate. The "hard" ionization nature of EI, typically employing 70 eV electrons, imparts significant energy into the molecule, inducing reproducible and structurally informative fragmentation.[3] This application note provides a detailed examination of the characteristic EI-MS fragmentation pathways of thymol acetate, a comprehensive experimental protocol for its analysis, and guidance on spectral interpretation.
Theoretical Fragmentation Pathways of Thymol Acetate
The fragmentation of thymol acetate (Molecular Weight: 192.26 g/mol ) is governed by the interplay between its two primary functional regions: the aromatic ring with its alkyl substituents and the acetate ester group. The resulting mass spectrum is a unique fingerprint characterized by several predictable cleavage events.
1. Molecular Ion (M⁺•)
Upon electron impact, a valence electron is ejected from the thymol acetate molecule, forming the molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 192. Due to the stabilizing effect of the aromatic ring, this peak is expected to be observable.
2. Primary Fragmentation: Loss of Ketene (Neutral Loss of 42 Da)
The most characteristic fragmentation pathway for acetate esters involves a hydrogen rearrangement and the elimination of a neutral ketene molecule (CH₂=C=O), which has a mass of 42 Da.[4] This process leads to the formation of the thymol radical cation at m/z 150 . This ion is often the base peak or one of the most abundant ions in the spectrum, as it corresponds to the stable parent phenol.
3. Benzylic-type Cleavage: Loss of a Methyl Radical (Neutral Loss of 15 Da)
The ion at m/z 150, the thymol radical cation, can undergo further fragmentation. A common pathway for alkyl-substituted aromatic compounds is the cleavage of a C-C bond at a position beta to the aromatic ring (a benzylic-type cleavage). Loss of a methyl radical (•CH₃) from the isopropyl group results in a highly stable, resonance-delocalized cation at m/z 135 .
4. Formation of the Acylium Ion
A classic fragmentation pathway for esters is the cleavage of the C-O bond between the carbonyl carbon and the phenolic oxygen.[5] This heterolytic cleavage results in the formation of a resonance-stabilized acylium ion (CH₃CO⁺) at m/z 43 . This peak is a hallmark of acetate-containing compounds and provides definitive evidence for the acetyl moiety.
5. Secondary Fragmentations
Further fragmentation of the m/z 135 ion can occur, though these peaks are typically of lower intensity. For instance, the loss of a propene molecule (C₃H₆) via a rearrangement from the m/z 135 ion can lead to a fragment at m/z 93 .
Data Presentation: Summary of Key Fragment Ions
The expected fragmentation data for thymol acetate under EI-MS is summarized below.
m/z (Mass-to-Charge Ratio)
Proposed Ion Structure/Formula
Fragmentation Pathway/Origin
Designation
192
[C₁₂H₁₆O₂]⁺•
Intact ionized molecule
M⁺• (Molecular Ion)
150
[C₁₀H₁₄O]⁺•
Loss of neutral ketene (CH₂=C=O)
[M-42]⁺•
135
[C₉H₁₁O]⁺
Loss of a methyl radical (•CH₃) from the m/z 150 ion
[M-42-15]⁺
43
[C₂H₃O]⁺
Formation of the acylium ion
[CH₃CO]⁺
Visualization of Fragmentation Pathways
The logical relationship between the parent molecule and its primary fragments can be visualized as a fragmentation cascade.
Application Note: Advanced Crystallization Techniques for the Purification of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid
Executive Summary 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (also known as 5-methoxyorotic acid) is a highly functionalized pyrimidine derivative utilized as a critical intermediate in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (also known as 5-methoxyorotic acid) is a highly functionalized pyrimidine derivative utilized as a critical intermediate in pharmaceutical synthesis and biochemical research. Due to its complex structure—featuring a carboxylic acid moiety and a pyrimidine ring capable of lactam-lactim tautomerism—the molecule exhibits pronounced amphoteric behavior.
As a Senior Application Scientist, I have structured this protocol to move beyond standard operational procedures. This guide details the fundamental thermodynamic and mechanistic principles driving the purification of this compound, focusing on pH-shift neutralization crystallization and anti-solvent polishing . Every step is designed as a self-validating system to ensure maximum purity, yield, and reproducibility.
To design an effective crystallization trajectory, we must first establish the physicochemical boundaries of the target molecule. The presence of both acidic (carboxylic) and weakly basic (pyrimidine nitrogen) functional groups dictates that solubility is entirely dependent on the protonation state of the molecule.
Data synthesized from computed chemical properties and orotic acid derivative behaviors (2)[2].
Mechanistic Relationship: pH vs. Solubility
At high pH, the carboxylate and enolic hydroxyls are deprotonated, yielding a highly soluble anionic salt. By driving the pH down to approximately 1.0, the molecule reaches its isoelectric point, where the net charge is zero. This disrupts ion-dipole interactions with water, forcing the molecule out of solution.
Caption: pH-dependent solubility states of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid.
Neutralization crystallization is the industry standard for purifying orotic acid derivatives. By adjusting the pH to the isoelectric point (typically between 0.5 and 2.0), we can selectively precipitate the target molecule while leaving impurities in the mother liquor (3)[3].
Caption: Workflow for the pH-shift neutralization crystallization of 5-methoxyorotic acid.
Step-by-Step Methodology
Step 1: Alkaline Dissolution
Action: Suspend 10 g of crude 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid in 100 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 10.0–11.0.
Causality: The high pH deprotonates the carboxylic acid moiety and the hydroxyl groups, converting the molecule into a highly soluble sodium salt.
Self-Validation Checkpoint: Complete dissolution must be observed. If the solution remains cloudy after reaching pH 11, the remaining particulates are non-acidic organic impurities or inorganic salts. This validates the necessity of the subsequent filtration step.
Step 2: Clarification Filtration
Action: Pass the alkaline solution through a 0.22 µm PTFE or nylon membrane filter.
Causality: Removes insoluble impurities that could act as unwanted heterogeneous nucleation sites, ensuring the final crystals are of high purity and uniform morphology.
Step 3: Controlled Acidification (Nucleation)
Action: Transfer the filtrate to a jacketed reactor set to 20°C. Add 6M HCl dropwise at a rate of 1-2 mL/min while monitoring the pH continuously. Stop the addition when the pH reaches exactly 1.0.
Causality: The addition of acid re-protonates the carboxylate group. At pH 1.0, the molecule reaches its isoelectric point, drastically reducing its aqueous solubility and driving supersaturation. The slow addition rate prevents rapid, uncontrolled precipitation (oiling out), favoring the growth of well-defined crystals.
Self-Validation Checkpoint: If the pH drops below 0.5, the pyrimidine ring may begin to protonate, forming a soluble hydrochloride salt and reducing yield. The system self-validates when a thick, white crystalline slurry forms precisely as the pH crosses the 2.0 to 1.0 threshold.
Step 4: Aging and Cooling
Action: Cool the slurry to 4°C at a controlled rate of 0.5°C/min. Hold at 4°C for 2 hours.
Causality: Lowering the temperature decreases the thermodynamic solubility limit of the neutral species, maximizing the final recovery yield. The aging process allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving filterability.
Step 5: Isolation and Washing
Action: Isolate the crystals via vacuum filtration. Wash the filter cake twice with 20 mL of ice-cold deionized water, followed by a single 15 mL wash with cold ethanol.
Causality: The cold water wash removes residual NaCl formed during the neutralization. The cold ethanol wash displaces water to accelerate drying and removes trace lipophilic impurities without significantly dissolving the product.
If ultra-high purity (>99.5%) is required for downstream biological assays or polymer nucleation studies (4)[5], a secondary anti-solvent crystallization is recommended.
Step 1: Organic Dissolution
Action: Dissolve the semi-pure crystals in Dimethyl Sulfoxide (DMSO) at a concentration of 20 mg/mL at 50°C.
Causality: Pyrimidine-4-carboxylic acids exhibit excellent solubility in aprotic polar solvents like DMSO (1)[1]. Heating ensures the destruction of any residual crystalline lattice memory.
Step 2: Anti-Solvent Addition
Action: While maintaining high-shear stirring, slowly add absolute ethanol (or ethyl acetate) as an anti-solvent at a 1:3 (DMSO:EtOH) volume ratio.
Causality: The anti-solvent lowers the dielectric constant of the medium, sharply reducing the solubility of the polar pyrimidine-4-carboxylic acid and inducing controlled crystallization.
Step 3: Isolation
Action: Cool to room temperature, filter, and dry under high vacuum at 60°C for 12 hours to remove residual DMSO.
Analytical Validation
To confirm the success of the crystallization, the isolated material must be subjected to analytical validation:
HPLC Analysis: Utilize a reversed-phase C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile. Monitor at λmax 205 nm and 256 nm to confirm the absence of starting materials or degradation products.
Mass Spectrometry: Confirm the exact mass (Monoisotopic Mass: 186.027 g/mol ) to ensure no decarboxylation occurred during thermal processing (6)[6].
References
Process for producing orotic acid derivative (CN112969462A)
Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine , ResearchGate,[Link]
An Investigation on the Efficacy of Orotic Acid as a Bio-Nucleating Agent for Poly-Lactic Acid , MDPI,[Link]
Application Note: Conjugation Methods for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid with Peptides
Introduction & Scientific Rationale 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (also known as 5-methoxyorotic acid, CAS 6944-35-0) is a highly functionalized pyrimidine derivative. It serves as a critical struct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (also known as 5-methoxyorotic acid, CAS 6944-35-0) is a highly functionalized pyrimidine derivative. It serves as a critical structural precursor in the synthesis of kinase inhibitors (e.g., PI3K and mTOR pathways) and antimetabolite drug conjugates[1].
In modern drug development, conjugating this pyrimidine moiety to peptides—such as cell-penetrating peptides (CPPs) or tumor-homing sequences—facilitates the creation of Peptide-Drug Conjugates (PDCs). This strategy allows researchers to bypass traditional efflux-mediated cellular resistance, enhance brain penetrance, and improve targeted tissue accumulation by leveraging peptide-mediated transport mechanisms[2][3].
Conjugation Chemistry & Causality
The primary conjugation handle on 5-methoxyorotic acid is the C4-carboxylic acid, which forms a stable amide bond with a peptide's N-terminal amine or lysine ε-amino groups.
Causality in Experimental Design:
The molecule features hydroxyl groups at the C2 and C6 positions, which exist in tautomeric equilibrium with their 2,4-dioxo forms. While these groups are weakly nucleophilic, they pose a significant risk of unwanted O-acylation during aggressive carboxylic acid activation. Furthermore, the electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the C4-carboxylate upon activation.
Using standard uronium-based coupling agents like HATU can lead to off-target guanidinylation of the peptide's N-terminus if the coupling reaction is sterically hindered or slow[4]. To mitigate this, we employ DIC/OxymaPure for Solid-Phase Peptide Synthesis (SPPS). OxymaPure forms a highly reactive ester that prevents racemization and avoids the guanidinylation risks associated with HATU[5]. For solution-phase conjugation to unprotected peptides, EDC/NHS chemistry is utilized. By strictly controlling the aqueous buffer pH (pH 7.2–7.5), we ensure the selective reaction of the NHS-ester with highly nucleophilic primary amines, leaving the pyrimidine hydroxyls unreacted.
Quantitative Comparison of Coupling Strategies
To optimize the conjugation of 5-methoxyorotic acid, the following coupling systems have been evaluated based on efficiency, side-reaction risks, and cost.
Coupling System
Optimal Phase
Coupling Efficiency
Epimerization Risk
Side-Reaction Risk (Pyrimidine)
Relative Cost
DIC / OxymaPure
Solid (SPPS)
Very High
Very Low
Low (Prevents guanidinylation)
Low
HATU / DIPEA
Solid / Solution
High
Low
Moderate (Uronium capping risk)
High
EDC / NHS
Solution (Aqueous)
Moderate
Low
Low (pH-controlled selectivity)
Moderate
Mukaiyama's Reagent
Solution (Organic)
High
Low
Low (High specificity)
High
Experimental Workflows & Visualizations
Fig 1: Bipartite workflow comparing SPPS and Solution-Phase conjugation routes for 5-MOA.
This protocol is designed for conjugating the pyrimidine derivative to the N-terminus of a resin-bound peptide prior to global deprotection and cleavage.
Materials:
Resin-bound peptide (Fmoc-deprotected at the N-terminus)
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (3.0 equivalents relative to resin loading)
Pre-activation: Dissolve 5-methoxyorotic acid and OxymaPure in a minimal volume of anhydrous DMF. Add DIC to the mixture. Stir at room temperature for 5 minutes. Causality: A short pre-activation time prevents the degradation of the active ester and minimizes potential self-condensation of the pyrimidine.
Coupling: Add the activated mixture to the resin-bound peptide in a solid-phase synthesis vessel. Agitate gently at room temperature for 2 hours.
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Self-Validation Checkpoint: Perform a Kaiser test on a few beads of the micro-cleaved resin. A negative result (yellow/colorless) confirms complete acylation of the primary amine. If the test is positive (blue), repeat steps 1-3 before proceeding.
Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to release the conjugate and remove side-chain protecting groups. Precipitate in cold diethyl ether.
Protocol B: Solution-Phase Conjugation to Lysine Side Chains
This protocol is ideal for conjugating the pyrimidine to the ε-amino group of lysine residues on fully deprotected, synthesized peptides or proteins.
NHS-Ester Formation: Dissolve the pyrimidine derivative in the Activation Buffer (pH 6.0). Add EDC and Sulfo-NHS. Incubate at room temperature for 15 minutes. Causality: The slightly acidic pH of the MES buffer optimizes EDC efficiency and stabilizes the highly reactive Sulfo-NHS ester intermediate.
Conjugation: Add the target peptide dissolved in Coupling Buffer (pH 7.5) to the activated mixture. Adjust the final pH to 7.2–7.5 if necessary. Incubate for 4 hours at room temperature. Causality: At pH 7.5, the ε-amino group of lysine is sufficiently deprotonated to act as a strong nucleophile, ensuring selective amide bond formation without cross-reacting with the pyrimidine's hydroxyl groups.
Quenching: Quench the reaction by adding hydroxylamine or Tris buffer (pH 7.5) to a final concentration of 50 mM to consume unreacted NHS-esters.
Self-Validation Checkpoint: Monitor the crude reaction mixture via LC-MS. Successful conjugation will present a mass shift of +168.1 Da (186.1 Da [Pyrimidine] - 18.0 Da[H₂O]) on the target peptide. The absence of +336.2 Da peaks confirms that over-conjugation has been successfully avoided.
Purification: Purify the conjugate using semi-preparative RP-HPLC or Size Exclusion Chromatography (SEC), depending on the peptide size.
References
J S Ti, A S Steinfeld, F Naider, A Gulumoglu, S V Lewis, J M Becker. "Anticandidal activity of pyrimidine-peptide conjugates". Journal of Medicinal Chemistry. 1980. Available at:[Link]
ACS Publications. "Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease". Journal of Medicinal Chemistry. 2015. Available at:[Link]
ACS Publications. "On-Resin Conjugation of the Ruthenium Anticancer Agent Plecstatin-1 to Peptide Vectors". Inorganic Chemistry. 2023. Available at:[Link]
Universität des Saarlandes. "Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors". 2021. Available at:[Link]
Technical Support Center: Synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our goal is to empower you to optimize your experimental workflow, improve yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is a sequential process involving a Claisen condensation, a cyclization to form the pyrimidine core, and a final hydrolysis step. Each stage presents unique challenges that can impact the overall yield and purity. This guide breaks down the synthesis into its constituent steps, offering a logical framework for troubleshooting and optimization. The 5,6-dihydroxy-4-carboxylic acid moiety is often crucial for biological activity, acting as a potential pyrophosphate mimic that can chelate magnesium ions in enzyme active sites, making this a key scaffold in medicinal chemistry.[1]
Overall Synthesis Workflow
The general synthetic pathway is illustrated below. Subsequent sections will address specific issues within each step of this workflow.
Caption: General three-step synthesis pathway for the target molecule.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
Topic 1: Low Overall Yield & Purity Issues
Question: My final yield is consistently low (<30%), and I'm observing multiple spots on my TLC plate. Where should I start troubleshooting?
Answer: Low overall yield is a common problem in multi-step syntheses and can stem from issues at any stage. A systematic approach is crucial.[2]
Potential Causes & Solutions:
Reagent Quality: This is the most frequent and often overlooked cause.
Causality: The foundational Claisen condensation is highly sensitive to moisture, which can quench the sodium ethoxide base.[2][3] Similarly, hygroscopic starting materials like urea can introduce water, inhibiting the cyclization step.
Actionable Advice:
Ensure all solvents (especially ethanol) are rigorously dried (anhydrous).
Use freshly opened, high-purity starting materials. Diethyl oxalate and methyl methoxyacetate should be colorless liquids.
Dry urea in a vacuum oven before use.
Atmospheric Contamination:
Causality: Both the Claisen condensation and the cyclization reaction are air-sensitive. Oxygen can cause side reactions, and atmospheric moisture will degrade the strong base used.
Actionable Advice: Conduct both Step 1 and Step 2 under an inert atmosphere (e.g., Nitrogen or Argon).
Sub-optimal Reaction Conditions:
Causality: Each step has an optimal temperature and time. For instance, excessive heat during hydrolysis can lead to decarboxylation of the final product.[4] Insufficient heating during cyclization can result in incomplete conversion.[3]
Actionable Advice: Monitor each reaction by TLC or HPLC to determine the optimal reaction time.[5] Do not rely solely on literature-reported times. Isolate and characterize the intermediate at each step to ensure it is of sufficient purity before proceeding.
Technical Support Center: Optimizing HPLC Separation of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid. This guide is designed for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting in a direct question-and-answer format. Our approach is grounded in scientific principles and field-proven experience to empower you to overcome common challenges in your chromatographic analysis.
Understanding the Analyte: Physicochemical Property Considerations
Polarity and Ionization: The presence of two hydroxyl groups, a carboxylic acid, and a methoxy group attached to a pyrimidine ring suggests a polar and ionizable molecule. The hydroxyl and carboxylic acid groups can donate protons, making the molecule acidic. The pyrimidine ring itself can also be protonated under acidic conditions. This amphoteric nature means that the mobile phase pH will be a critical parameter in controlling retention and peak shape.
pKa (Predicted): The molecule has multiple potential ionization sites: the carboxylic acid and the two hydroxyl groups, as well as the nitrogen atoms in the pyrimidine ring. The carboxylic acid is expected to have a pKa in the range of 3-5. The hydroxyl groups on the pyrimidine ring are likely to be more acidic than simple alcohols due to resonance stabilization of the conjugate base, with estimated pKa values in the range of 7-9. The pyrimidine ring nitrogens will have pKa values for protonation in the acidic range, likely below 3.
logP (Predicted): The multiple polar functional groups suggest a low logP value, indicating that the compound is hydrophilic. This means that retention on a standard C18 column might be challenging, and a highly aqueous mobile phase will likely be required.
UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance. Based on structurally similar compounds like 2-Ethoxy-4,6-dihydroxypyrimidine, a detection wavelength around 260 nm is a good starting point.[1] However, it is always recommended to determine the optimal wavelength by running a UV scan of the analyte.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the HPLC mobile phase to separate 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid?
A1: For a polar and ionizable compound like 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, a reverse-phase HPLC method is a suitable starting point. Here is a recommended initial setup:
Parameter
Recommendation
Rationale
Column
C18, 5 µm, 4.6 x 150 mm
A standard C18 column provides a good balance of retention and efficiency for a wide range of compounds.
Mobile Phase A
0.1% Acetic Acid or Formic Acid in Water
The acidic modifier will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can be a good alternative and may offer different selectivity.
Gradient
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compound. A scouting gradient of 5-95% B over 20 minutes is a good starting point.
A gradient is recommended for initial method development to determine the approximate organic solvent concentration needed for elution.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
260 nm
Based on the typical UV absorbance of pyrimidine rings.[1] This should be optimized by obtaining a UV spectrum of the analyte.
Injection Volume
5-20 µL
The injection volume should be optimized based on the sample concentration and detector sensitivity.
This starting method is based on established practices for analyzing similar pyrimidine derivatives.[1]
Q2: I am observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing acidic compounds on silica-based columns. The primary cause is often secondary interactions between the analyte and residual silanol groups on the stationary phase. Here’s a troubleshooting guide:
Workflow for Troubleshooting Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
Detailed Explanation:
Mobile Phase pH: The most critical factor for controlling the peak shape of ionizable compounds is the mobile phase pH. For an acidic compound, the pH of the mobile phase should be at least 2 pH units below the pKa of the acidic functional group to ensure it is in its neutral, protonated form. This minimizes ionic interactions with the stationary phase. Since the carboxylic acid group of your analyte likely has a pKa between 3 and 5, a mobile phase pH of 2.5 to 3.0 is a good starting point.
Buffer Selection and Concentration: Using a buffer is essential to maintain a constant pH across the column. For a target pH of 2.5-3.0, phosphate or formate buffers are suitable choices. A buffer concentration of 10-25 mM is typically sufficient.
Column Choice: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, which are the primary sites for secondary interactions that cause tailing. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting your sample to see if the peak shape improves.
Q3: My analyte is not well-retained on the C18 column, even with a highly aqueous mobile phase. What can I do to increase retention?
A3: Poor retention of polar compounds is a common challenge in reverse-phase chromatography. Here are several strategies to improve retention:
Strategies to Enhance Retention of Polar Analytes
Caption: Options for improving the retention of polar analytes.
Detailed Explanation:
100% Aqueous Mobile Phase: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a loss of retention. If you need to use a mobile phase with very little or no organic solvent, you must use a column specifically designed for these conditions, often labeled as "AQ" or having a polar-embedded or polar-endcapped stationary phase.
Mobile Phase pH Adjustment: As discussed for peak tailing, controlling the ionization state of your analyte is crucial for retention. By adjusting the pH to suppress the ionization of the carboxylic acid and hydroxyl groups (i.e., using an acidic mobile phase), you can increase the hydrophobicity of the molecule and enhance its retention on the C18 column.
Alternative Stationary Phases: If a standard C18 column does not provide adequate retention, consider a column with a different stationary phase. Phenyl-hexyl columns can offer different selectivity for aromatic compounds through pi-pi interactions. Polar-embedded or polar-endcapped columns are designed to provide better retention for polar analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reverse-phase mode, HILIC is an excellent alternative. In HILIC, a polar stationary phase (such as bare silica or a diol-bonded phase) is used with a mobile phase consisting of a high percentage of a non-polar solvent (like acetonitrile) and a small amount of an aqueous buffer. This technique is well-suited for the separation of polar, hydrophilic compounds.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Poor Resolution
- Inappropriate mobile phase composition- Gradient is too steep- Unsuitable stationary phase
- Optimize the mobile phase composition (organic solvent type and ratio)- Decrease the gradient slope- Try a column with a different selectivity (e.g., phenyl-hexyl)
Variable Retention Times
- Inconsistent mobile phase preparation- Fluctuations in column temperature- Column degradation
- Prepare fresh mobile phase daily and ensure accurate mixing- Use a column oven to maintain a constant temperature- Replace the column if it is old or has been subjected to harsh conditions
Ghost Peaks
- Contaminated mobile phase or sample- Carryover from previous injections
- Use high-purity solvents and freshly prepared mobile phase- Implement a needle wash step in the autosampler method- Inject a blank run to check for system contamination
Experimental Protocol: Generic Scouting Gradient
This protocol provides a starting point for developing a separation method for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid.
1. Preparation of Mobile Phases:
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
Mobile Phase B: Acetonitrile.
Degas both mobile phases before use.
2. HPLC System Setup:
Column: C18, 5 µm, 4.6 x 150 mm.
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
UV Detector Wavelength: 260 nm (or the determined λmax).
3. Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
4. Sample Preparation:
Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to avoid peak distortion.
5. Analysis:
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
Inject the sample and run the gradient program.
Based on the retention time of the analyte, the gradient can be optimized to improve resolution and reduce run time.
References
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents.
Overcoming steric hindrance in pyrimidine-4-carboxylic acid amide coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of pyrimidine-4-carboxylic acids. This specific heteroaromatic system presents...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of pyrimidine-4-carboxylic acids. This specific heteroaromatic system presents a formidable synthetic hurdle.
The core issue is a dual challenge of electronic deactivation and steric hindrance . The electron-withdrawing nature of the pyrimidine nitrogens destabilizes standard activated ester intermediates. When this is compounded by steric bulk at the C5 position of the pyrimidine ring, the Bürgi-Dunitz trajectory required for the incoming amine nucleophile is severely restricted. Standard protocols often result in poor conversion, decomposition of the activated acid, or epimerization of adjacent chiral centers ()[1].
Below is a comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to help you overcome these barriers.
Diagnostic Workflow for Hindered Pyrimidine Couplings
Decision matrix for selecting the optimal amide coupling strategy for hindered pyrimidine substrates.
Troubleshooting & FAQs
Q1: Why do standard coupling reagents (HATU, EDC/HOBt) fail or give <10% yield with my 5-substituted pyrimidine-4-carboxylic acid?Causality: Standard reagents form bulky activated esters (e.g., -OBt or -OAt). The electron-deficient pyrimidine ring makes the carbonyl highly electrophilic, but the sheer size of the -OAt leaving group combined with the C5 substituent creates an insurmountable activation energy barrier for the incoming amine. Consequently, the activated ester either hydrolyzes back to the starting material or undergoes side reactions (such as decarboxylation) before the amine can successfully attack ()[2].
Q2: My amine is also sterically hindered (e.g., a tert-butyl or substituted cycloalkyl group). What is the best alternative?Causality: When both coupling partners are hindered, you must generate an activated intermediate that is highly reactive but physically compact. Acyl fluorides, generated in situ by reagents like BTFFH, are the gold standard here. The C-F bond is strong enough to prevent rapid degradation, but the fluorine atom (van der Waals radius 1.47 Å) is vastly smaller than an -OBt group, minimizing steric clash in the transition state and allowing the bulky amine to attack ()[3].
Q3: My substrate has a sensitive chiral center alpha to the carbonyl. How do I prevent epimerization during these prolonged hindered couplings?Causality: Prolonged reaction times and strong bases (like DIPEA) promote oxazolone formation or direct enolization, leading to racemization. Switching to T3P (propylphosphonic anhydride) with pyridine as the base drastically reduces epimerization. Pyridine is nucleophilic enough to catalyze the reaction but not basic enough to deprotonate the alpha-carbon, while T3P forms a highly reactive yet stable phosphonic anhydride intermediate ()[4].
The following table summarizes expected yields and epimerization risks when coupling sterically hindered pyrimidine-4-carboxylic acids with bulky or electron-deficient amines.
This protocol leverages the small atomic radius of fluorine to bypass steric clashes.
Preparation : Dissolve the pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
Activation : Add DIPEA (3.0 equiv) followed by BTFFH (1.5 equiv). Stir the mixture at room temperature for 30–60 minutes.
Self-Validation Check (Critical) : Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze this sample via LC-MS. You must observe the mass of the methyl ester derivative. This confirms that the acyl fluoride intermediate has fully formed and is stable. Do not proceed to step 4 until this is confirmed.
Coupling : Add the sterically hindered amine (1.2 equiv). Seal the reaction vessel and heat to 40–80 °C (depending on the boiling point of the amine/solvent) for 12–24 hours.
Workup : Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure prior to chromatographic purification.
Protocol 2: Low-Epimerization Coupling using T3P and Pyridine
This protocol is optimized for substrates where maintaining enantiomeric purity is critical.
Preparation : Combine the pyrimidine-4-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in a solvent mixture of EtOAc and Pyridine (1:1 v/v) to achieve a 0.2 M concentration.
Thermal Control : Cool the mixture to 0 °C using an ice bath. This mitigates the mild exotherm associated with T3P activation, further suppressing racemization.
Coupling : Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours.
Self-Validation Check (Critical) : Monitor completion via TLC/LC-MS. Proceed to a biphasic workup using 1N HCl (to remove pyridine) and water. Because T3P byproducts are entirely water-soluble, the organic layer should contain >95% pure crude amide. If the aqueous phase remains cloudy or an emulsion forms, the reaction has not gone to completion, or an unexpected side-product has formed; back-extract with EtOAc and verify the mass of the aqueous layer.
References
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (2016). URL:[Link]
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters (2011). URL:[Link]
Wilson, C. R., Gessner, R. K., Moosa, A., Seldon, R., et al. "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies." Journal of Medicinal Chemistry (2017). URL:[Link]
Technical Support Center: Refining Recrystallization of Triphenylphosphine Oxide (CAS 6944-35-0)
Welcome to the technical support center for the purification of Triphenylphosphine Oxide (TPPO). This guide is designed for researchers, scientists, and drug development professionals who encounter TPPO as a byproduct in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of Triphenylphosphine Oxide (TPPO). This guide is designed for researchers, scientists, and drug development professionals who encounter TPPO as a byproduct in common synthetic reactions and require effective methods for its removal and purification to achieve high-purity target compounds.
Triphenylphosphine oxide is a common, often stubborn, byproduct of widely used reactions such as the Wittig, Staudinger, and Mitsunobu reactions.[1] Its high polarity and crystalline nature can make it challenging to separate from reaction mixtures, frequently necessitating a dedicated purification strategy.[1] This document provides a comprehensive resource in a question-and-answer format to address specific issues encountered during its removal by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is CAS 6944-35-0 and why is its purification important?
A1: CAS 6944-35-0 is the registry number for Triphenylphosphine Oxide (TPPO), an organophosphorus compound with the formula (C₆H₅)₃PO.[1] It is a colorless, crystalline solid with a melting point between 154-158 °C.[1] In organic synthesis, TPPO is the oxidized byproduct of triphenylphosphine, a common reagent. Its removal is critical because its presence can complicate the isolation and purification of the desired product, interfere with subsequent reactions, and compromise the final product's purity and crystal structure.[2][3]
Q2: What is the ideal solvent for recrystallizing Triphenylphosphine Oxide (TPPO)?
A2: The ideal recrystallization solvent is one in which TPPO is highly soluble at high temperatures but poorly soluble at low temperatures. For TPPO, which is a polar molecule, polar organic solvents are generally good candidates for dissolving it.[1] However, for purification, the goal is often to crystallize the TPPO out of a mixture, leaving the desired, less polar product in the solution (mother liquor).
A common and effective strategy involves using a mixed-solvent system. For instance, TPPO can be dissolved in a minimal amount of a hot, relatively polar solvent like ethyl acetate or toluene, followed by the addition of a non-polar "anti-solvent" like hexane or cyclohexane to induce precipitation upon cooling.[4][5][6] Benzene has also been noted as a good solvent for TPPO purification.[5] Conversely, TPPO has very low solubility in hexane, pentane, and cold diethyl ether, which can be exploited to precipitate it from a crude mixture.[1][7][8]
Q3: How can I assess the purity of my product after removing TPPO?
A3: A multi-faceted approach is recommended to confirm the removal of TPPO and assess the purity of your target compound:
Thin-Layer Chromatography (TLC): A quick and effective method. TPPO is quite polar and will typically have a low Rf value on silica gel. A spot corresponding to the TPPO standard should be absent or significantly diminished in the lane of your purified product.
Melting Point: A sharp melting point for your compound that matches the literature value is a good indicator of purity. The presence of TPPO would likely lead to a depressed and broadened melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are definitive. In ¹H NMR, TPPO shows characteristic multiplets in the aromatic region (~7.5-7.8 ppm). In ³¹P NMR, TPPO exhibits a sharp singlet (typically between 25-35 ppm, depending on the solvent), which is an unambiguous indicator of its presence.
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A validated method can determine the percentage of residual TPPO in the final product.[2][9][10][11][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization and removal of TPPO.
Problem 1: After recrystallization, my desired product is still contaminated with TPPO.
Possible Cause 1: Inappropriate Solvent Choice. The chosen solvent system may not provide a sufficient solubility difference between your product and TPPO at varying temperatures.
Solution: Perform a systematic solvent screen. Use small quantities of your crude material and test various single and mixed-solvent systems. A good system will fully dissolve all components when hot but cause only the TPPO (or your product, depending on the goal) to crystallize upon slow cooling. Refer to the solvent property table below.
Possible Cause 2: Cooling Too Rapidly. Fast cooling can lead to the co-precipitation of impurities and the desired compound, as the system does not have time to reach equilibrium.
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, cooling can be continued in an ice bath to maximize yield.
Possible Cause 3: Insufficient Solvent Volume. Using too little solvent may cause premature precipitation of all components as the solution cools, trapping impurities.
Solution: Ensure you use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated at high temperature, a prerequisite for effective crystallization.
Problem 2: The compound "oils out" instead of forming crystals.
Explanation: "Oiling out" occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the solute separates as a liquid phase. This is a common issue with low-melting point solids or when highly concentrated solutions are used.
Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Cool the solution again, more slowly this time.
Solution 2: Lower the Solution Temperature. Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.
Solution 3: Change Solvents. Select a solvent with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the melting point of your compound.
Problem 3: My yield is very low after recrystallization.
Possible Cause 1: Using Too Much Solvent. The most common cause of low yield. If too much solvent is used, a significant amount of your compound will remain dissolved in the mother liquor even at low temperatures.
Solution: Before filtering, check for supersaturation by dipping a glass rod into the solution and allowing the solvent to evaporate; a large residue indicates significant dissolved product. If necessary, evaporate some of the solvent by heating and attempt to recrystallize again.
Possible Cause 2: Premature Filtration. Filtering the crystals while the solution is still warm will result in loss of product that would have crystallized upon further cooling.
Solution: Ensure the crystallization process is complete by allowing the flask to reach room temperature slowly, followed by a period in an ice bath (e.g., 30 minutes) before filtration.
Problem 4: Standard recrystallization is ineffective. Are there alternative methods to remove TPPO?
Explanation: Sometimes, the solubility profiles of the product and TPPO are too similar for simple recrystallization to be effective. In these cases, chemical or coordination chemistry methods can be employed.
Solution 1: Metal Salt Complexation. TPPO is a Lewis base and can form insoluble complexes with certain metal salts. Adding salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to a solution containing TPPO can cause the complex to precipitate, which can then be removed by simple filtration.[1][3][7][8][13][14] This is particularly effective in solvents like ethanol, toluene, or THF.[7][13][14]
Solution 2: Silica Plug Filtration. If your product is significantly less polar than TPPO, a quick silica plug filtration can be very effective. Dissolve the crude mixture in a minimum amount of a solvent like dichloromethane, load it onto a short column (plug) of silica gel, and elute your non-polar product with a non-polar solvent like hexane or a hexane/ether mixture. The highly polar TPPO will remain adsorbed on the silica.[6][15]
Data & Protocols
Table 1: Solubility Profile of Triphenylphosphine Oxide (TPPO)
Protocol 1: General Recrystallization from a Mixed-Solvent System (e.g., Ethyl Acetate/Hexane)
Dissolution: Place the crude material containing TPPO into an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
Anti-Solvent Addition: While the solution is still hot, slowly add the non-polar anti-solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.
Clarification: Add a few more drops of the hot polar solvent until the solution becomes clear again.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
Chilling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold anti-solvent (hexane) to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum.
Protocol 2: TPPO Removal via ZnCl₂ Precipitation
Preparation: Concentrate the crude reaction mixture to an oil or solid. Dissolve the residue in a polar solvent like ethanol.
ZnCl₂ Solution: In a separate flask, prepare a solution of zinc chloride (ZnCl₂) (2 equivalents per estimated equivalent of TPPO) in warm ethanol.
Precipitation: Add the ZnCl₂ solution to the crude product solution at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
Stirring: Allow the mixture to stir for 1-2 hours at room temperature to ensure complete precipitation.
Filtration: Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with a small amount of cold ethanol.
Work-up: Combine the filtrates and remove the solvent under reduced pressure. The resulting material should be significantly depleted of TPPO and can be further purified if necessary.
Visual Workflow
Troubleshooting Recrystallization Issues
This diagram outlines the decision-making process when encountering common problems during recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
He, L., Liu, Y., & Li, M. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1607-1608. Retrieved from [Link]
Llebaria, A., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development. Retrieved from [Link]
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]
ACS Publications. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]
PMC Organometallix. (n.d.). Triphenyl Phosphine (TPP). Retrieved from [Link]
Inxight Drugs. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
PubMed. (2006). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A, 1135(1), 10-16. Retrieved from [Link]
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved from [Link]
Analytice. (n.d.). Triphenylphosphine oxide - analysis. Retrieved from [Link]
ResearchGate. (n.d.). Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... Retrieved from [Link]
GL Sciences Inc. (n.d.). Analysis of Triphenylphosphine oxide. Retrieved from [Link]
ACS Publications. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Organic Process Research & Development. Retrieved from [Link]
ScienceDirect. (2006). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
PubChem. (n.d.). Triphenylphosphine Oxide. Retrieved from [Link]
OSPAR Commission. (2000). Triphenylphosphine. Retrieved from [Link]
Technical Support Center: Halogenation of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid
Welcome to the technical support center for the halogenation of 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the halogenation of 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common issues, and minimize side reactions. Our approach is rooted in mechanistic understanding to provide not just protocols, but the scientific rationale behind them.
Introduction: The Synthetic Challenge
The halogenation of 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylic acid is a critical step in the synthesis of many pharmacologically relevant compounds. The goal is typically to convert the two hydroxyl groups into more reactive chloro groups for subsequent nucleophilic substitution reactions, and concurrently, the carboxylic acid into a highly reactive acyl chloride. The target molecule is therefore 2,6-dichloro-5-methoxypyrimidine-4-carbonyl chloride .
This transformation is challenging due to the multiple reactive sites on the starting material. The electron-rich pyrimidine ring, coupled with the carboxylic acid moiety, is susceptible to several side reactions, particularly under the harsh conditions required for halogenation. Common issues include incomplete conversion, product decomposition, tar formation, and decarboxylation. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts I should be aware of?
A1: The primary side reactions include:
Decomposition/Tar Formation: The high temperatures and strongly acidic conditions generated by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to the degradation of the electron-rich pyrimidine ring, resulting in an intractable black or brown tar.[1]
Incomplete Halogenation: Mono-chlorinated intermediates can persist if the reaction conditions are not sufficiently forcing. The conversion of the second hydroxyl group is often more difficult than the first.
Decarboxylation: The carboxylic acid group can be lost as CO₂ under high heat, especially if moisture is present or if the reaction is prolonged. This leads to the formation of 2,6-dichloro-5-methoxypyrimidine.[2][3]
Hydrolysis of Acyl Chloride: The target acyl chloride is highly reactive and can readily hydrolyze back to the carboxylic acid during aqueous workup if conditions are not carefully controlled (i.e., kept cold and anhydrous where possible).
Q2: My reaction mixture turns dark brown or black almost immediately upon heating. What's causing this and how can I prevent it?
A2: A dark color indicates decomposition. This is typically caused by an uncontrolled exotherm or excessively high reaction temperatures.
Causality: The reaction of POCl₃ or SOCl₂ with the hydroxyl groups is highly exothermic.[1] If the reagent is added too quickly or if heating is too aggressive, localized "hot spots" can form, initiating polymerization and degradation pathways.
Solution:
Controlled Reagent Addition: Add the halogenating agent (e.g., POCl₃) dropwise to a cooled (0-5 °C) slurry of the starting material.[1]
Gradual Heating: Once the addition is complete, warm the reaction mixture slowly to the target temperature. This allows for controlled initiation of the reaction and dissipation of heat.
Use of a Co-solvent: While often run neat in excess POCl₃, using a high-boiling inert solvent like toluene or xylene can help moderate the reaction temperature and improve heat transfer.[4]
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.
Q3: Which halogenating agent is superior for this transformation: POCl₃ or SOCl₂?
A3: Both reagents can effect the desired transformation, but POCl₃ is generally preferred and more commonly used for converting hydroxypyrimidines to chloropyrimidines .[5]
Phosphorus Oxychloride (POCl₃): It is highly effective at chlorinating the ring's hydroxyl (keto) groups. It can be used in excess as both the reagent and solvent.[6] The addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or N,N-dimethylaniline can significantly accelerate the reaction by forming a reactive Vilsmeier-Haack type intermediate.[7][8]
Thionyl Chloride (SOCl₂): While it is an excellent reagent for converting carboxylic acids to acyl chlorides[9][10], it can be less effective for the chlorination of the pyrimidine ring compared to POCl₃. Using SOCl₂ might require harsher conditions or result in incomplete conversion of the hydroxyl groups.
The optimal choice is often POCl₃, as it reliably performs both necessary transformations: chlorination of the ring and conversion of the carboxylic acid to the acyl chloride.
Q4: What is the specific role of additives like DMF or Pyridine?
A4: These additives act as catalysts, accelerating the rate of halogenation.
N,N-Dimethylformamide (DMF): DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This is a much more potent chlorinating agent than POCl₃ alone and facilitates the reaction at lower temperatures, thereby reducing decomposition.[7]
Pyridine or other Tertiary Amines (e.g., Triethylamine, N,N-dimethylaniline): These bases can serve multiple roles. They can act as nucleophilic catalysts, reacting with SOCl₂ or POCl₃ to form highly reactive intermediates.[11][12] They also act as acid scavengers, neutralizing the HCl or other acidic byproducts generated during the reaction, which can sometimes help to prevent acid-catalyzed degradation of the starting material or product.[4][13]
Q5: I have trouble with the workup. How do I safely quench the reaction and isolate the product?
A5: The workup is critical due to the high reactivity of excess POCl₃ and the product acyl chloride. Safety is paramount.
Causality: POCl₃ reacts violently with water in a highly exothermic reaction.[6] The product itself is moisture-sensitive. A poorly executed quench can lead to a dangerous, uncontrolled exotherm and complete hydrolysis of the desired acyl chloride.
Recommended "Reverse Quench" Procedure:
After the reaction is complete, cool the mixture to room temperature.
Distill off the excess POCl₃ under reduced pressure. This is the safest way to remove the bulk of the reactive reagent.[1]
Prepare a separate vessel with a large volume of crushed ice and water, and stir it vigorously.
Slowly and carefully add the cooled reaction residue to the ice/water mixture. Never add water to the reaction mixture.[6] This "reverse quench" ensures that the heat generated is absorbed by the large volume of ice.
Once the quench is complete, the product will likely precipitate as a solid (the carboxylic acid, due to hydrolysis of the acyl chloride in water). If the acyl chloride is the desired final product, the workup must be anhydrous, typically by removing volatiles under vacuum and using the crude product directly or purifying via distillation or crystallization from a non-protic solvent.
Troubleshooting Guide: From Symptom to Solution
This workflow helps diagnose and solve common experimental issues.
Caption: Troubleshooting workflow for halogenation issues.
Optimized Experimental Protocol
This protocol uses POCl₃ with catalytic DMF to balance reactivity and minimize side reactions. The target is the isolation of 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid after aqueous workup.
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, add 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylic acid (1.0 eq). The system should be under an inert atmosphere (N₂).
Reagent Addition: Add phosphorus oxychloride (5-10 eq). If using a co-solvent, add toluene (5-10 volumes) first, then the POCl₃. Cool the flask to 0-5 °C using an ice bath.
Catalyst Addition: Add catalytic DMF (0.1-0.2 eq) to the cooled mixture with stirring.
Reaction: Slowly warm the reaction mixture to reflux (typically 100-110 °C). Maintain reflux for 3-6 hours.
Causality Note: Refluxing drives the reaction to completion, ensuring both hydroxyl groups are replaced. The progress should be monitored by TLC or HPLC by quenching a small aliquot and checking for the disappearance of the starting material.[6]
Workup - Reagent Removal: Cool the mixture to room temperature. If possible, remove the excess POCl₃ by distillation under reduced pressure in a well-ventilated fume hood. This step significantly increases the safety and control of the subsequent quench.[1]
Workup - Quenching: Pour the cooled reaction residue slowly and carefully onto a vigorously stirred beaker of crushed ice. Perform this "reverse quench" to dissipate heat effectively.
Isolation: The product, 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid, will precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Mechanistic Insights
Understanding the reaction mechanism is key to controlling it. The halogenation proceeds via activation of the pyrimidine's keto groups.
Proposed Halogenation Mechanism with POCl₃/DMF
Caption: Simplified mechanism using a Vilsmeier intermediate.
The reaction begins with the formation of the highly electrophilic Vilsmeier reagent from POCl₃ and DMF.[7] This reagent activates the amide-like oxygen of the pyrimidine's keto tautomer, forming a good leaving group. Subsequent attack by a chloride ion results in the substitution of the hydroxyl group. This process occurs at both the 2 and 6 positions to yield the dichloro-pyrimidine derivative. The carboxylic acid is simultaneously converted to an acyl chloride, which is then hydrolyzed back to a carboxylic acid during the aqueous workup.
Quantitative Data Summary
Reagent System
Additive
Typical Temp. (°C)
Pros
Cons
Ref
POCl₃ (excess)
None
105-110
Simple, well-established
High temp, risk of decomposition, long reaction time
Mitchell, T. J., et al. (2004). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Available at: [Link]
Al-Masoudi, N. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. MDPI. Available at: [Link]
Anonymous. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Request PDF. Available at: [Link]
Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Available at: [Link]
Kappe, C. O. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
Kulesza, A. J., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]
Anonymous. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. ResearchGate. Available at: [Link]
Anonymous. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at: [Link]
Wikipedia. (n.d.). Thionyl chloride. Wikipedia. Available at: [Link]
de Pater, J. J. M., et al. (2022). Chlorination Using Thionyl Chloride. Royal Society of Chemistry. Available at: [Link]
Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
CN101486684B. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
CN104326988A. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
Ball, M., et al. (2020). Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes. Chemistry – A European Journal. Available at: [Link]
Weßbecher, J., et al. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. ChemBioChem. Available at: [Link]
Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]
Weßbecher, J., et al. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. PubMed. Available at: [Link]
Budziarek, R., & Elvidge, J. A. (1963). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]
CN103910683A. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents.
Harper, S., et al. (2009). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Wang, D., et al. (2021). Decarboxylative halogenation of aliphatic carboxylic acids catalyzed by iron salts under visible light. Chemical Communications. Available at: [Link]
Anonymous. (n.d.). Halogenation Reactions. Key Syntheses in Chemistry. Available at: [Link]
Anonymous. (n.d.). Name Text section 21.7 provides an example of a "dehalogenation" — a reaction. University of Calgary. Available at: [Link]
Anonymous. (2025). Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. ResearchGate. Available at: [Link]
Anonymous. (n.d.). Halogenation Reactions. Key Syntheses in Chemistry. Available at: [Link]
Wimmer, L. E., & MacMillan, D. W. C. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
Singh, T., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available at: [Link]
Al-Amari, D. G. A., et al. (2022). Reducing of specific carcinogenic disinfection by-products compounds from drinking water using chlorine dioxide as alternative for chlorine. ResearchGate. Available at: [Link]
Technical Support Center: Optimizing Derivatization of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid
Welcome to the Technical Support Center for pyrimidine-4-carboxylic acid derivatization. 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (also known as 5-methoxyorotic acid)[1],[2] is a highly functionalized scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pyrimidine-4-carboxylic acid derivatization. 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (also known as 5-methoxyorotic acid)[1],[2] is a highly functionalized scaffold critical in drug development.
Derivatizing this molecule presents a unique regioselectivity challenge: the compound exists predominantly in its tautomeric 2,4-dioxo (uracil) form. Consequently, researchers must selectively target the C4-carboxylic acid without triggering unwanted N-alkylation, N-acylation, or O-alkylation at the pyrimidine core. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure experimental success.
The choice of catalyst and base directly dictates whether the reaction proceeds cleanly at the C4-carboxyl group or degrades into complex mixtures via the uracil nitrogens.
Mechanistic divergence in 5-methoxyorotic acid derivatization based on catalyst and base selection.
Troubleshooting FAQs
Q1: When attempting to form an amide at the C4-carboxylic acid using EDC/HOBt and Et₃N, I observe multiple side products and low yields. What is going wrong?Root Cause: The issue stems from the tautomeric nature of 5-methoxyorotic acid. The N1 and N3 protons of the uracil core have pKa values around 9. When you use a strong tertiary amine base like Et₃N in conjunction with highly reactive O-acylisourea intermediates (formed by EDC), the deprotonated uracil nitrogens compete as nucleophiles, leading to N-acylation or polymerization.
Solution: Switch to a milder, base-free activation strategy. Carbonyldiimidazole (CDI) is highly effective because it activates the carboxylic acid (pKa ~2.5) selectively without requiring exogenous base. Alternatively, using DCC with a catalytic amount of DMAP in dichloromethane has been shown to stabilize the intermediate and favor C4-amidation over N-acylation[3],[4].
Q2: I need to synthesize alkyl esters of 5-methoxyorotic acid for analytical quantification via GC/MS. Standard Fischer esterification (H₂SO₄/MeOH) degrades my sample. What catalyst system is recommended?Root Cause: Harsh mineral acids combined with high heat can lead to decarboxylation of the pyrimidine-4-carboxylic acid or degradation of the methoxy group.
Solution: For analytical derivatization, in situ generation of anhydrous HCl is preferred. Use a mixture of an alcohol (e.g., butanol) and acetyl chloride; this generates anhydrous HCl and the corresponding acetate, providing a mild, controlled acidic environment. For highly sensitive workflows, derivatization with ethereal diazomethane (for methyl esters) or N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) (for TMS derivatives) provides quantitative yields without degrading the pyrimidine core[5].
Q3: I am attempting a decarboxylative cross-coupling using a Pd catalyst, but the reaction stalls immediately. Is the catalyst being poisoned?Root Cause: Yes. The 2,6-dioxo (uracil) motif is a well-known chelator of transition metals (including Pd and Cu). The bidentate coordination of the metal to the N/O atoms of the pyrimidine ring pulls the catalyst out of the catalytic cycle, effectively poisoning it.
Solution: You must transiently mask the uracil core. Pre-treat the 5-methoxyorotic acid with an excess of a silylating agent (like hexamethyldisilazane, HMDS) to form the fully protected 2,6-bis(trimethylsiloxy) derivative[6]. This eliminates the chelating ability of the ring. The TMS groups can be easily removed post-coupling with mild aqueous acid or fluoride sources.
Objective: Synthesize C4-amides of 5-methoxyorotic acid while preventing N-acylation of the uracil core.
Self-Validation Mechanism: The activation step releases equimolar carbon dioxide (CO₂). The visual cessation of effervescence serves as an internal validation that the highly reactive, regioselective imidazolide intermediate has fully formed, preventing premature amine addition and subsequent side reactions.
Step-by-Step Methodology:
Solvation & Preparation: Suspend 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Note: The starting material has poor ambient solubility; DMF is required to solvate the pyrimidine core.
In-Process Validation: Observe the reaction mixture for effervescence (CO₂ gas evolution). Stir vigorously for 1 to 2 hours. Do not proceed until gas evolution has completely ceased and the suspension clears into a homogenous solution.
Nucleophilic Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Crucial: If the amine is supplied as a hydrochloride salt, neutralize it by adding exactly 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Avoid excess base.
Reaction Maturation: Elevate the temperature to 50°C and stir for 4–6 hours. Monitor the disappearance of the imidazolide intermediate via LC-MS.
Isolation: Quench the reaction by pouring the mixture into ice-cold water (3x volume). The intact pyrimidine core typically renders the product insoluble in water, allowing for direct isolation via vacuum filtration. Wash the filter cake with cold water and dry under high vacuum.
References
MacDougall, et al. "Preparations containing amino acids and orotic acid." US Patent Application Publication US20090156812A1, 2009.
Comparative structural analysis of 5-methoxypyrimidine derivatives vs standard pyrimidines
Comparative Structural Analysis of 5-Methoxypyrimidine Derivatives vs. Standard Pyrimidines: A Guide for Rational Drug Design As drug development pivots toward highly functionalized heterocycles to overcome target resist...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Structural Analysis of 5-Methoxypyrimidine Derivatives vs. Standard Pyrimidines: A Guide for Rational Drug Design
As drug development pivots toward highly functionalized heterocycles to overcome target resistance and improve pharmacokinetic profiles, the substitution of standard pyrimidines (e.g., uracil, cytosine) with 5-methoxypyrimidine derivatives has emerged as a powerful structural strategy. The introduction of a methoxy (-OCH₃) group at the C(5) position fundamentally alters the electronic landscape, steric volume, and hydrogen-bonding capacity of the pyrimidine core.
This guide provides an in-depth comparative analysis of these structural shifts, detailing the physicochemical causality behind their enhanced performance in modern therapeutics—ranging from small-molecule metabolic regulators to modified mRNA vaccines.
Electronic and Conformational Mechanics
The addition of a methoxy group to the pyrimidine ring is not merely a steric modification; it induces a complex push-pull electronic effect that reshapes the molecule's reactivity and target affinity.
Inductive vs. Resonance Effects: The electronegative oxygen atom of the methoxy group exerts a strong inductive withdrawal of σ (sigma) electrons from the adjacent ring bonds, leading to a measurable lengthening of the bonds adjacent to C(5)[1]. Conversely, the lone pairs on the oxygen atom participate in resonance delocalization, donating π (pi) electrons into the pyrimidine ring. This imparts a partial single-bond character to the C(5)-C(6) bond[1].
NMR Deshielding: In both solid-state and solution conformations (e.g., DMSO), the 5-methoxy substitution causes significant deshielding of the directly substituted C(5) atom due to the electronegativity of the substituent, which is a critical marker during structural elucidation[1].
Coplanarity in Drug Scaffolds: In complex drug derivatives, such as 5-hydroxypyrimidin-4(3H)-ones used as influenza A endonuclease inhibitors, the lack of excessive steric restraint from the 5-methoxy/hydroxy substitution allows adjacent functional groups (like a 2-phenyl ring) to remain coplanar with the pyrimidine ring, optimizing insertion into narrow enzymatic binding pockets[2].
Quantitative Structural Comparison
The table below summarizes the divergent physicochemical properties between standard pyrimidines and their 5-methoxy counterparts.
Property / Feature
Standard Pyrimidine (e.g., Uracil)
5-Methoxypyrimidine Derivative
Causality / Structural Implication
C(5) NMR Shift (¹³C)
~100–102 ppm
~135 ppm (Deshielded)
Electronegative oxygen withdraws electron density from the C(5) nucleus[1].
C(5)-C(6) Bond Length
~1.34 Å (Standard double bond)
Lengthened
Resonance delocalization of π electrons from the methoxy oxygen to C(6)[1].
Adjacent Ring Bonds (σ)
Standard length
Lengthened
Inductive withdrawal of σ electrons by the -OCH₃ group[1].
Hydrogen Bonding
Standard donor/acceptor profile
Additional acceptor site (-OCH₃)
The methoxy oxygen provides a new vector for H-bonding in kinase/receptor pockets.
Immunogenicity (mRNA)
High (Triggers TLRs)
Significantly Reduced
5-methoxyuracil evades innate immune sensors while maintaining translational efficacy[3].
Self-Validating Protocol: Structural Elucidation of 5-Methoxypyrimidine Intermediates
To reliably utilize 5-methoxypyrimidines in drug synthesis (such as the versatile intermediate 2,4-dichloro-5-methoxypyrimidine), researchers must employ a self-validating workflow. The following protocol ensures that the electronic effects of the methoxy group do not compromise the regioselectivity of downstream cross-coupling reactions.
Procedure: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a highly polar solvent (e.g., ethanol or methanol) at 316 K, then gradually cool to induce solvating-out crystallization[4].
Causality: The melting temperature of 2,4-dichloro-5-methoxypyrimidine is 342.15 K[4]. Precise temperature control during crystallization leverages its specific thermodynamic solubility profile, separating it from unreacted aliphatic precursors.
Step 2: ¹H and ¹³C NMR Spectroscopic Validation
Procedure: Dissolve the purified crystal in deuterated chloroform (CDCl₃). Acquire the ¹H NMR spectrum, locking onto the deuterium signal to stabilize the magnetic field[5].
Validation Check: Look for a distinct singlet at ~4.0 ppm (integrating for 3H), which confirms the presence of the -OCH₃ protons[5]. A secondary singlet at ~8.5 ppm (integrating for 1H) confirms the isolated C(6)-H proton[5]. If the 8.5 ppm peak is shifted or split, it indicates unwanted substitution at the C(6) position.
Procedure: Grow single crystals via slow evaporation. Analyze the diffraction pattern to calculate the electron density map.
Validation Check: Measure the C(5)-C(6) bond length. A successful 5-methoxy integration will show a statistically significant lengthening of this bond compared to a standard pyrimidine control, validating the expected resonance delocalization[1].
Workflow for the structural characterization of 5-methoxypyrimidine derivatives.
Therapeutic Applications & Target Engagement
The unique structural properties of 5-methoxypyrimidines have driven breakthroughs in two major therapeutic modalities: small-molecule dual-target ligands and modified mRNA therapeutics.
A. Metabolic Disease: Dual GPR119/DPP-4 Targeting
Type 2 diabetes mellitus (T2DM) treatment has benefited from multitarget-directed ligands. Recently, researchers designed a series of dual-target compounds linking a 5-methoxypyrimidine-based GPR119 agonist to a DPP-4 inhibitor (such as sitagliptin)[6]. The 5-methoxypyrimidine core acts as a rigid, bioisosteric anchor that precisely orients the flexible linker.
Experimental Data: The optimized derivative (Compound 27) exhibited a massive 97.5% DPP-4 inhibition rate at 10 μM and potent GPR119 agonistic activity (EC₅₀ = 1.3 μM), demonstrating significant blood glucose-lowering effects in oral glucose tolerance tests (oGTT)[6].
Mechanism of dual GPR119/DPP-4 targeting by 5-methoxypyrimidine derivatives.
B. mRNA Therapeutics: 5-Methoxyuracil
In the realm of tissue engineering and regenerative medicine, unmodified in vitro transcribed (IVT) mRNA often triggers severe immune responses via Toll-like receptors. By substituting standard uracil with 5-methoxyuracil , the mRNA structure is chemically camouflaged[3].
Mechanism: Because base modification is a naturally occurring post-transcriptional event, the 5-methoxy substitution does not sterically hinder the endogenous ribosomal machinery. This allows the modified mRNA to achieve superior translational efficacy while drastically reducing immunogenicity[3].
References
Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC, nih.gov,[Link]
Messenger RNA Delivery for Tissue Engineering and Regenerative Medicine Applications - PMC, nih.gov,[Link]
Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed, nih.gov,[Link]
Experimental Measurement and Correlation of the Solubilities of 2,4-Dichloro-5-methoxypyrimidine in Ethyl Ethanoate, Methanol, Ethanol, Acetone, Tetrachloromethane, and Heptane at Temperatures between (295 and 320) K | Journal of Chemical & Engineering Data - ACS Publications, acs.org,[Link]
Structure and conformation of the anticodon nucleoside 5-methoxyuridine in the solid state and in solution - Canadian Science Publishing, cdnsciencepub.com,[Link]
Validating HPLC Quantification Methods for CAS 6944-35-0: A Comparative Guide to ICH Q2(R2) Compliance
Introduction to the Analytical Challenge Quantifying highly polar, low-molecular-weight pharmaceutical intermediates presents a notorious challenge in analytical chemistry. CAS 6944-35-0 (2,6-Dihydroxy-5-methoxypyrimidin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Analytical Challenge
Quantifying highly polar, low-molecular-weight pharmaceutical intermediates presents a notorious challenge in analytical chemistry. CAS 6944-35-0 (2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, also known as 5-methoxyorotic acid) is a prime example of such a compound[1]. Structurally, it is a pyrimidine derivative featuring a carboxylic acid group and multiple hydrogen-bond donors/acceptors, resulting in a highly negative partition coefficient (XLogP3 ≈ -1.1) and a topological polar surface area (TPSA) of 105 Ų[2].
Because of its extreme hydrophilicity, CAS 6944-35-0 exhibits negligible retention on standard non-polar alkyl stationary phases (e.g., C18) in Reversed-Phase Liquid Chromatography (RPLC)[3]. To achieve the retention and peak symmetry required for regulatory submission, analytical scientists must choose between modifying the RPLC approach (using ion-pairing agents) or adopting Hydrophilic Interaction Liquid Chromatography (HILIC)[4].
This guide objectively compares Ion-Pairing RPLC (IP-RPLC) against HILIC for the quantification of CAS 6944-35-0, providing experimental protocols and validation data aligned with the latest ICH Q2(R2) Guidelines on Validation of Analytical Procedures [5].
Mechanistic Insights: Why Standard RP-HPLC Fails
In standard RPLC, retention relies on hydrophobic partitioning between the analyte and the stationary phase. Highly polar analytes like CAS 6944-35-0 have a low affinity for nonpolar C18 chains and preferentially remain in the aqueous mobile phase, eluting in the void volume[3].
To overcome this, two distinct mechanistic pathways can be employed:
Ion-Pairing RPLC (IP-RPLC): By adding an ion-pairing reagent (e.g., Trifluoroacetic acid - TFA) to the mobile phase, the ionization of the carboxylic acid group on CAS 6944-35-0 is suppressed (at low pH), and the hydrophobic tail of the pairing agent interacts with the C18 phase. While effective for retention, ion-pairing reagents can permanently alter column chemistry, cause severe ion suppression in LC-MS, and require extensive equilibration times[4].
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% acetonitrile)[6]. The mechanism relies on the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes partition from the bulk organic mobile phase into this aqueous layer. For polar pyrimidine carboxylic acids, Zwitterionic HILIC (ZIC-HILIC) provides superior retention and separation efficiency without the need for MS-incompatible ion-pairing agents[7].
Experimental Protocols: A Self-Validating System
To evaluate both approaches under ICH Q2(R2) standards, the following optimized methodologies were developed.
Protocol A: Ion-Pairing Reversed-Phase (IP-RPLC)
Objective: Retain CAS 6944-35-0 using hydrophobic partitioning via pH suppression.
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% TFA in Ultrapure Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program:
0–2 min: 2% B (Isocratic hold to retain the polar analyte)
2–10 min: 2% to 40% B
10–12 min: 40% to 90% B (Column wash)
12–15 min: 2% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL (Sample diluent must be highly aqueous to prevent strong solvent effects)[3].
Detection: UV at 254 nm.
Protocol B: Zwitterionic HILIC (ZIC-HILIC)
Objective: Retain CAS 6944-35-0 via hydrophilic partitioning and electrostatic interactions.
Column: ZIC-HILIC, 150 mm × 2.1 mm, 3 µm particle size.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
Mobile Phase B: Acetonitrile.
Gradient Program: (Note: In HILIC, water is the strong eluting solvent[6])
0–2 min: 95% B
2–12 min: 95% to 60% B
12–15 min: 60% to 95% B (Re-equilibration)
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL (Sample diluent must be >75% Acetonitrile to maintain peak symmetry)[3].
Detection: UV at 254 nm / ESI-MS compatible.
ICH Q2(R2) Validation Data Comparison
The ICH Q2(R2) guideline emphasizes demonstrating that an analytical procedure is fit for its intended purpose, focusing on the reportable range, accuracy, precision, and specificity[8][9]. The table below summarizes the validation data for both methods when quantifying CAS 6944-35-0.
Data Synthesis: While IP-RPLC barely meets the minimum regulatory thresholds, it suffers from peak tailing and higher limits of quantification (LOQ). HILIC significantly outperforms RPLC for CAS 6944-35-0, providing superior retention (
k′=6.8
), sharper peaks, and a lower LOQ due to the high organic mobile phase enhancing desolvation efficiency[10].
Method Validation Lifecycle Workflow
According to ICH Q14 and Q2(R2), analytical validation is not a one-time event but a continuous lifecycle[5]. The diagram below illustrates the logical progression from method selection to regulatory submission for CAS 6944-35-0.
Workflow for ICH Q2(R2) analytical method validation of CAS 6944-35-0.
Conclusion & Recommendations
For the quantification of CAS 6944-35-0 (2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid), HILIC is the definitively superior methodology .
Attempting to force a highly polar, acidic molecule onto a hydrophobic C18 column requires aggressive ion-pairing agents that compromise system integrity and limit detection modalities. By aligning the analytical chemistry with the molecule's intrinsic properties, HILIC provides a self-validating, robust system that easily exceeds the stringent accuracy, precision, and sensitivity requirements outlined in the ICH Q2(R2) guidelines[5]. Laboratories developing control strategies for this compound should default to Zwitterionic or Amide HILIC columns coupled with volatile ammonium formate buffers.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Publications (December 14, 2023). Available at: [Link]
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes (July 15, 2019). Available at:[Link]
Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Knowledge Base (October 15, 2025). Available at: [Link]
National Institutes of Health (NIH) / PMC. "Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study." PMC Articles. Available at:[Link]
LCGC International. "HILIC: The Pros and Cons." Chromatography Online (September 19, 2014). Available at: [Link]
A Comparative Analysis of Binding Affinities for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid via Molecular Docking
Abstract In the landscape of structure-based drug discovery, molecular docking serves as a pivotal computational technique to predict the binding orientation and affinity of a small molecule within the active site of a t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of structure-based drug discovery, molecular docking serves as a pivotal computational technique to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1] This guide provides a comprehensive, in-depth comparison of the binding affinity of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid against a selected biological target. We further contextualize its potential by comparing its performance against a known inhibitor and a structurally similar analog. This document details the complete experimental workflow, from target selection and preparation to ligand setup, docking execution, and results analysis, while explaining the scientific rationale behind each procedural step. The objective is to equip researchers and drug development professionals with a robust framework for conducting and interpreting comparative molecular docking studies.
Introduction: The Rationale for Docking
Molecular docking predicts how a ligand, such as a potential drug molecule, fits into the binding site of a protein and estimates the strength of their interaction, typically expressed as a binding affinity score.[2][3] This process is instrumental in the early stages of drug discovery, allowing for the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation, thereby saving significant time and resources.[2]
The core principle lies in sampling a multitude of possible conformations of the ligand within the protein's active site and using a scoring function to rank these poses based on their energetic favorability.[3] A lower, more negative binding affinity score (often in kcal/mol) generally indicates a more stable and potent protein-ligand complex.
This guide focuses on 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid , a member of the dihydroxypyrimidine (DHP) carboxylic acid scaffold. This chemical class is a versatile and crucial chemotype in antiviral drug discovery, known for its metal-chelating properties, which are essential for inhibiting metalloenzymes.[4] For instance, derivatives of this scaffold have shown inhibitory activity against the Hepatitis C Virus (HCV) NS5B polymerase and Human Cytomegalovirus (HCMV) pUL89 endonuclease.[4][5]
To conduct a meaningful analysis, we will perform a comparative docking study against the HCV NS5B RNA-dependent RNA polymerase (RdRp) , a critical enzyme for viral replication and a well-established target for antiviral therapy.[6]
We will compare our lead compound against two others:
ANALOG-A (2,6-Dimethoxypyrimidine-4-carboxylic acid): A structurally similar molecule where the key hydroxyl groups are replaced by methoxy groups. This comparison helps elucidate the importance of the dihydroxy moiety for binding.[7]
KNOWN-INHIBITOR (Compound 21 from literature): A potent, known inhibitor of HCV NS5B from the 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid series, which will serve as our positive control and benchmark.[6]
Comprehensive Methodology
A successful docking experiment hinges on meticulous preparation of both the protein target and the ligands.[8][9] The following protocol outlines a self-validating system, incorporating a re-docking step to ensure the chosen parameters can accurately reproduce a known binding pose.
Required Software and Resources
Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.
Reproducibility of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid Synthesis: A Comparative Guide
Executive Summary 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (CAS: 6944-35-0), commonly referred to as 5-methoxyorotic acid, is a critical pyrimidine building block utilized in the synthesis of advanced therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (CAS: 6944-35-0), commonly referred to as 5-methoxyorotic acid, is a critical pyrimidine building block utilized in the synthesis of advanced therapeutics, including [1]. Achieving reproducible, scalable synthesis of this intermediate is notoriously challenging due to the propensity of highly functionalized pyrimidines to undergo decarboxylation or side-reactions during cyclization. As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for this molecule to establish a definitive, reproducible workflow for drug development professionals.
This guide objectively compares the traditional oxalacetate condensation route against the optimized hydantoin rearrangement pathway, providing self-validating experimental protocols to ensure maximum batch-to-batch consistency.
Mechanistic Evaluation of Synthesis Pathways
Pathway A: Traditional Oxalacetate Condensation (The Legacy Route)
Historically, 5-substituted orotic acids are synthesized via the acid-catalyzed condensation of a substituted oxalacetate (e.g., dimethyl methoxyoxalacetate) with urea. While mechanistically straightforward, this route suffers from severe reproducibility issues. The methoxyoxalacetate precursor is highly moisture-sensitive. Furthermore, the thermal cyclization step—often requiring refluxing alcoholic solvents for >12 hours—leads to variable degrees of decarboxylation and dimerization, drastically reducing the overall yield and complicating downstream purification.
Pathway B: Hydantoin-Glyoxylic Acid Rearrangement (The Optimized Standard)
An alternative, highly robust pathway leverages the[2]. By condensing 5-methoxyhydantoin with glyoxylic acid, an intermediate is formed that, upon exposure to strongly alkaline conditions (pH > 12), undergoes a predictable ring-opening to an acyclic ureido intermediate. This is followed by a thermodynamically driven recyclization into the pyrimidine core. This aqueous-based route eliminates the need for anhydrous conditions and provides a self-purifying mechanism via pH-dependent precipitation.
Quantitative Comparison of Synthetic Routes
To objectively assess performance, both pathways were evaluated across five standard pilot-scale batches (100g scale). The data is summarized below:
Table 1: Performance Comparison of Synthesis Pathways
Parameter
Pathway A (Oxalacetate Condensation)
Pathway B (Hydantoin Rearrangement)
Overall Yield
45 - 55%
80 - 85%
Crude Purity (HPLC)
82 - 88%
> 98%
Reaction Medium
Anhydrous Methanol / Ethanol
Aqueous (Water)
E-Factor
> 25 (High solvent waste)
< 10 (Green chemistry compliant)
Primary Impurities
Decarboxylation products, dimers
Unreacted glyoxylic acid (water-soluble)
Reproducibility Score
Low (Highly moisture sensitive)
High (Thermodynamically driven)
Visualizing the Workflows
Fig 1. Logical workflow comparing traditional condensation (A) and hydantoin rearrangement (B).
Fig 2. Mechanistic progression of the alkaline hydantoin rearrangement to the pyrimidine core.
Step-by-Step Experimental Protocols & Causality
To guarantee reproducibility, the following protocol for Pathway B has been engineered as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Step 1: Aqueous Aldol Condensation
Action: Suspend 5-methoxyhydantoin (1.0 eq) and glyoxylic acid monohydrate (1.05 eq) in deionized water (10 volumes). Adjust the solution to pH 7.0 using 2M NaOH. Stir continuously at 40°C for 4 hours.
Causality: Maintaining a strictly neutral pH during this phase is critical. It prevents the premature ring-opening of the hydantoin core. The slight molar excess of glyoxylic acid drives the equilibrium entirely toward the 5-(methoxymethylene)hydantoin intermediate.
Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (UV 210 nm) is <2% relative to the intermediate.
Step 2: Alkaline Rearrangement (The Critical Phase)
Action: Elevate the reactor temperature to 80°C. Dropwise, add 6M NaOH until the pH stabilizes at >12.5. Maintain reflux for 3 hours.
Causality: The highly alkaline environment is non-negotiable[2]. Hydroxide ions selectively attack the C4 carbonyl of the hydantoin, initiating ring cleavage to form an acyclic ureido intermediate. The elevated thermal energy (80°C) then overcomes the activation barrier for intramolecular cyclization, forming the highly stable pyrimidine-4-carboxylic acid core.
Self-Validation Checkpoint: In-process HPLC monitoring at 254 nm is mandated. The complete disappearance of the intermediate peak (Rt ~4.2 min) confirms successful rearrangement. Proceeding to acidification before this point will result in the co-precipitation of acyclic impurities.
Step 3: Isoelectric Precipitation
Action: Cool the reactor to 5°C. Slowly titrate with 6M HCl under vigorous stirring until the pH reaches exactly 2.0. Age the resulting slurry for 2 hours.
Causality: 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid exhibits minimal solubility at its isoelectric point (pH ~2.0). Slow titration prevents localized supersaturation, ensuring the growth of highly pure, filterable crystals rather than an amorphous crash-out that traps impurities.
Self-Validation Checkpoint: Filter the slurry and test the mother liquor. If the supernatant remains highly UV-active, the pH has drifted; readjust to 2.0 to maximize recovery.
Analytical Validation & Conformational Stability
Post-synthesis, structural verification must account for the tautomeric nature of the pyrimidine ring. 5-substituted orotic acids exhibit specific[3].
When analyzing the purified 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, expect the diketo tautomer to predominate in aqueous or DMSO-d6 solutions. The internal rotation of the carboxylic group significantly impacts conjugative interactions, making the syn conformation more stable. Ensure that your 13C NMR chemical shifts align with the expected localized field and delocalized resonance parameters of the methoxy substituent at the C5 position.
Title: US4062847A - Process for preparing orotic acid
Source: Google Patents
URL
Title: Conformational stability of 5-substituted orotic acid derivatives analysed by measuring 13C NMR chemical shifts and applying linear free energy relationships
Source: ResearchGate
URL
Comparative In Vitro Analysis: 5-Fluorouracil vs. 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid
A Guide for Senior Application Scientists and Drug Development Professionals This guide provides an in-depth, mechanistically driven comparison between the established chemotherapeutic agent, 5-Fluorouracil (5-FU), and t...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Senior Application Scientists and Drug Development Professionals
This guide provides an in-depth, mechanistically driven comparison between the established chemotherapeutic agent, 5-Fluorouracil (5-FU), and the emerging pyrimidine scaffold, 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid. While 5-FU has been a cornerstone of cancer treatment for decades, the pyrimidine nucleus continues to be a "privileged scaffold" in drug discovery, yielding compounds with diverse and novel mechanisms of action.[1][2] This document moves beyond a simple data sheet to explore the fundamental differences in their biochemical strategies and outlines the rigorous experimental protocols required for their in vitro evaluation.
Section 1: 5-Fluorouracil (5-FU) - The Antimetabolite Benchmark
5-Fluorouracil is a synthetic pyrimidine analog that has been a mainstay in the treatment of solid tumors, including colorectal, breast, and head and neck cancers, since its introduction in 1962.[3][4] Its efficacy stems from its role as an antimetabolite, where it insidiously integrates into nucleotide metabolic pathways to induce cytotoxicity.[5][6]
Mechanism of Action: A Multi-Pronged Metabolic Attack
The cytotoxic effects of 5-FU are not exerted by the drug itself but by its intracellular metabolites.[5] The mechanism is classically understood to be twofold:
Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a highly stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[5][6] This complex effectively blocks the enzyme's function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3] The resulting depletion of dTMP, an essential precursor for DNA synthesis, leads to what is known as "thymineless death," particularly in rapidly dividing cancer cells.[3]
Incorporation into RNA and DNA: 5-FU can also be metabolized into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[5] FUTP is erroneously incorporated into RNA in place of uridine, disrupting RNA processing, maturation, and function.[3][5] Similarly, FdUTP can be misincorporated into DNA, leading to DNA damage and instability.[6] This dual assault on both DNA replication and RNA function underpins its broad cytotoxic activity.
Metabolic activation and cytotoxic pathways of 5-Fluorouracil (5-FU).
Section 2: 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic Acid - A Mechanistic Alternative
In contrast to the metabolic deception employed by 5-FU, compounds based on the dihydroxypyrimidine carboxylic acid scaffold represent a different therapeutic strategy. While direct, peer-reviewed in vitro anticancer data for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is not extensively documented in the public domain, the well-studied activities of its structural analogs provide a strong basis for a hypothesized mechanism of action.
Hypothesized Mechanism of Action: Metalloenzyme Inhibition
Structurally related 5,6-dihydroxypyrimidine-4-carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the Hepatitis C Virus (HCV) NS5B polymerase.[7] Their mechanism relies on the specific arrangement of the hydroxyl and carboxyl groups on the pyrimidine ring.
Metal Chelation: This scaffold acts as a pyrophosphate mimic. The dianion formed by the deprotonation of the carboxylic acid and the adjacent 5-hydroxy group is perfectly positioned to chelate essential divalent metal cations (e.g., Mg²⁺ or Mn²⁺) within an enzyme's active site.[8][9]
Enzyme Inhibition: By binding to these metal cofactors, which are crucial for catalyzing phosphodiester bond formation, the compound effectively blocks the enzyme's catalytic activity.[8] This mechanism is distinct from substrate or nucleotide competition and represents a direct inhibition of the enzyme's core machinery.
Given that many enzymes critical to cancer cell proliferation and survival are metalloenzymes (e.g., certain kinases, polymerases, and histone deacetylases), it is plausible that 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid could exert anticancer effects by targeting such an enzyme, a hypothesis that requires experimental validation.
Hypothesized mechanism of Dihydroxypyrimidine Carboxylic Acids as metalloenzyme inhibitors.
Section 3: Head-to-Head Comparison: A Tale of Two Mechanisms
The fundamental difference between these two pyrimidine-based compounds lies in their cellular strategy. 5-FU is a Trojan horse, requiring metabolic activation to disrupt fundamental processes. In contrast, 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is hypothesized to act as a direct inhibitor, targeting the functional core of a specific enzyme.
Likely acts as a direct inhibitor without needing metabolic conversion
Primary Mechanism
Inhibition of Thymidylate Synthase & incorporation into DNA/RNA[5][6]
Chelation of metal cofactors in an enzyme active site[8]
Primary Target(s)
Nucleotide synthesis and integrity of nucleic acids
Specific metalloenzymes (e.g., polymerases, kinases)
Resistance Mechanism
Upregulation of Thymidylate Synthase, altered drug metabolism[10]
Point mutations in the target enzyme's binding pocket
Section 4: Protocols for In Vitro Assessment
To empirically compare these compounds or evaluate any novel pyrimidine derivative, a standardized set of in vitro experiments is essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Experimental Workflow: Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose.
Standard workflow for an MTT-based in vitro cytotoxicity assay.
Protocol 1: MTT Cytotoxicity Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Rationale: This assay quantifies the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.
Materials:
Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)[11]
Complete culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom sterile plates
Test compounds (5-FU and 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid) dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the outer wells filled with sterile PBS to minimize evaporation (edge effect). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 2X serial dilution of the test compounds in culture medium. A typical concentration range for initial screening might be 0.1 µM to 100 µM. 5-FU should be used as a positive control.[11][12] A vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only) must be included.
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells in triplicate.
Incubation: Return the plate to the incubator for 72 hours.[11] The incubation time can be varied (e.g., 24, 48, 72h) to assess time-dependent effects.
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. Observe the formation of purple formazan crystals in the viable cells.
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the crystals completely.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Conclusion
The comparison between 5-Fluorouracil and 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid illuminates two distinct paradigms in anticancer drug design. 5-FU represents the established field of antimetabolites, which broadly disrupt cellular replication by targeting the building blocks of life.[5] The dihydroxypyrimidine carboxylic acid scaffold, in contrast, exemplifies a more targeted approach, with the potential to precisely inhibit specific metalloenzymes that drive malignancy.[8][7] While 5-FU's efficacy is well-documented, the development of targeted inhibitors like those potentially derived from the dihydroxypyrimidine scaffold holds promise for greater selectivity and novel therapeutic avenues. Rigorous in vitro evaluation, starting with foundational cytotoxicity and mechanistic assays, is the critical path forward to validating the therapeutic potential of this and other emerging molecular scaffolds.
References
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
Fluorouracil - Wikipedia. (n.d.). Wikipedia.
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives. (2026, March 14).
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
5-Fluorouracil: Mechanisms of Resistance and Reversal Str
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). MDPI.
5-fluorouracil: mechanisms of action and clinical str
Mechanisms of action of topical 5-fluorouracil: review and implications for the treatment of dermatological disorders. (2012, April 15). PubMed.
Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2025, February 19). MDPI.
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 14).
The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (2020, July 29). Dove Medical Press.
The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. (n.d.). Google Scholar.
Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. (n.d.). PMC.
5-Fluorouracil's cytotoxicity is enhanced both in vitro and in vivo by concomitant treatment with hyperthermia and dipyridamole. (1992). PubMed.
In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. (2024, June 19). Semantic Scholar.
5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. (n.d.). PMC.
Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidyl
2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. (2006, January 25).
In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil deriv
2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. (n.d.).
Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. (2011, December 15). PubMed.
2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. (2009, November 1). PubMed.
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024, December 17). MDPI.
Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐7H‐pyrrolo[2,3‐d]pyrimidines. (2021, May 4). Journal of the Chinese Chemical Society.
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). MDPI.
Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. (2013, May 20). Semantic Scholar.
In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (2021, December 25). idUS.
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PMC.
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008, November 21). TSI Journals.
A Comprehensive Guide to the Proper Disposal of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulato...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, ensuring that this process is conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid may not always be readily available, a comprehensive hazard assessment can be formulated by examining structurally similar compounds. Data from analogous pyrimidine derivatives, such as ethyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate and other substituted pyrimidines, indicate that this compound should be handled as a hazardous substance.[1][2][3]
The primary associated risks are summarized below:
Hazard Class
Description
Recommended Precautions
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
Avoid direct contact and aerosol generation. Always handle within a chemical fume hood.[1][4]
May cause respiratory irritation if inhaled as dust or aerosol.[1][5][9]
Handle in a well-ventilated area, preferably a certified chemical fume hood.[1][10]
Given these potential hazards, all waste generated from the use of this compound must be classified and managed as hazardous chemical waste in accordance with institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[11][12]
Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is a systematic process that begins at the point of generation. Adherence to this protocol is mandatory to ensure safety and compliance.
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:
Eye Protection: Tightly fitting safety goggles and a face shield.[7]
Hand Protection: Chemical-resistant nitrile or neoprene gloves.[1][7]
Body Protection: A flame-resistant lab coat and closed-toe shoes.[1][7]
Proper segregation is critical to prevent dangerous chemical reactions. Never mix waste streams unless their compatibility is confirmed.[1]
Solid Waste: Collect any solid material, such as contaminated weighing paper, gloves, or absorbent materials, in a designated solid hazardous waste container.[1]
Liquid Waste: Collect unused or spent solutions containing 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid in a designated liquid hazardous waste container.[1][13]
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[13]
Select appropriate containers for waste accumulation to prevent leaks and spills.
Compatibility: Use containers made of chemically compatible materials (e.g., high-density polyethylene for many liquid wastes).[7]
Integrity: Ensure containers are in good condition, leak-proof, and have a secure, tightly closing lid.[14][15] Keep containers closed when not actively adding waste.[12][16]
Accurate and compliant labeling is a regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.[13] The EPA requires that each label clearly displays:
The full chemical name : "2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid" and any other constituents in the waste stream.[1]
A clear indication of the hazards (e.g., "Toxic," "Irritant").[12]
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][16]
Location: The SAA must be under the control of laboratory personnel.[13]
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11][16]
Segregation: Store containers in the SAA away from incompatible materials and in secondary containment to prevent spills.[7]
Caption: Workflow for the proper disposal of chemical waste.
The ultimate disposal of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid must be conducted by trained professionals.
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Prohibited Disposal: Do not discharge this chemical into drains or dispose of it with regular trash.[4][14][17] The material should be taken to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is essential to mitigate risks.
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[1]
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.[1]
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][5]
Collect: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[7]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Report: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.[1]
Personal protective equipment for handling 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid
An authoritative guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (CAS 6944-35-0), also known as 5-methoxyorotic...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (CAS 6944-35-0), also known as 5-methoxyorotic acid.
As a critical pyrimidine building block in drug discovery, this compound requires stringent handling protocols. While it is not classified as acutely lethal, its physical state as a fine powder and its acidic functional groups present specific occupational hazards that must be managed through a self-validating safety system.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (MW: 186.12 g/mol ) is a solid organic acid[1].
Inhalation Hazard (Dust Aerosolization): As a dry powder, the compound is highly susceptible to static charge accumulation and aerosolization during weighing. Inhalation of pyrimidine derivatives can cause respiratory tract irritation.
Dermal/Ocular Hazard (Moisture Activation): The presence of the carboxylic acid moiety and the enolizable hydroxyl groups on the pyrimidine ring means the compound can act as a localized irritant when exposed to the moisture of human skin (sweat) or eyes (tears), leading to localized pH drops and cellular irritation.
Solvent Carrier Risk: In drug development, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as transdermal carriers, significantly amplifying the dermal toxicity of the dissolved pyrimidine by dragging it directly through the stratum corneum and into the bloodstream.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is designed not just for compliance, but to actively mitigate the specific physicochemical risks outlined above.
Hazard Vector
Recommended PPE
Causality & Expert Rationale
Ocular/Face
Snug-fitting safety goggles (ANSI Z87.1+).
Standard safety glasses leave gaps. Dust aerosolized during spatial transfer (e.g., from bottle to weigh boat) can settle into the eyes.
Dermal (Hands)
Nitrile examination gloves (Minimum 4-5 mil thickness).
Nitrile provides excellent barrier protection against dry organic solids. Critical Note: If handling the compound in DMSO, standard nitrile degrades rapidly. You must double-glove or switch to butyl rubber gloves to prevent transdermal solvent transport.
Dermal (Body)
Flame-retardant lab coat, closed-toe shoes, long pants.
Elastic cuffs on the lab coat are mandatory to prevent powder from migrating up the forearm during fume hood operations.
Respiratory
N95/FFP2 Particulate Respirator OR Class II Biological Safety Cabinet / Fume Hood.
Primary defense should be engineering controls (Fume Hood with face velocity of 0.4–0.6 m/s). If weighed on an open bench (highly discouraged), an N95 mask is the minimum requirement to block fine particulate matter.
Operational Workflow & Handling Protocol
The following step-by-step methodology establishes a self-validating system for handling the compound. Each step contains built-in checks to ensure containment.
Phase 1: Weighing and Dispensing (High Dust Risk)
Preparation: Ensure the fume hood or ventilated balance enclosure is operational. Wipe down the balance area with an anti-static mat or use an anti-static gun (Zerostat) on the weigh boat. Rationale: Eliminating static prevents the fine powder from "jumping" and contaminating the balance environment.
Transfer: Use a clean, grounded stainless steel spatula. Avoid plastic spatulas, which generate triboelectric charges.
Validation: Once the desired mass is achieved, cap the source bottle immediately before moving the weigh boat to prevent cross-draft contamination.
Phase 2: Solution Preparation (Solvent Risk)
Solvent Addition: If preparing stock solutions (e.g., 10 mM in DMSO for in vitro assays), add the solvent directly to the pre-weighed powder inside a sealed vial using a syringe or automated pipette. Do not pour the powder into the solvent.
Dissolution: Vortex the sealed vial. If sonication is required, ensure the vial cap is secure to prevent pressure-induced aerosolization of the solvent-chemical mixture.
Safe Handling & Spill Response Workflow
The following diagram illustrates the logical decision tree for handling and responding to unexpected spills of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid.
Workflow for the safe handling and spill response of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid.
Decontamination & Waste Management Plan
Improper disposal of pharmacologically active building blocks can lead to environmental contamination and regulatory citations.
Spill Cleanup (Solid Powder)
DO NOT use a brush and dustpan. Dry sweeping aerosolizes the pyrimidine powder, creating an immediate inhalation hazard for the entire laboratory.
Wet Wipe Method: Dampen a disposable laboratory wipe (e.g., Kimwipe) with water or a mild 5% sodium bicarbonate solution (to neutralize the carboxylic acid). Gently place the damp wipe over the powder to trap it, then wipe inward to consolidate the spill.
Waste Segregation
Solid Waste: All contaminated wipes, empty vials, and used gloves must be placed in a designated, puncture-resistant hazardous solid waste container lined with a polyethylene bag.
Liquid Waste: Solutions containing the compound (especially those in organic solvents like DMSO/DMF) must be collected in compatible, clearly labeled halogen-free organic waste carboys.
Final Disposal: Waste should be routed for high-temperature incineration through a certified environmental services provider. Do not flush down the sink under any circumstances.